2,6-Bis(aminomethyl)phenol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,6-bis(aminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H,4-5,9-10H2 |
InChI Key |
MLFMHFIZZONLJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CN)O)CN |
Origin of Product |
United States |
Foundational & Exploratory
An Overview of the Chemical Structure and Synthesis of 2,6-Bis(aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Bis(aminomethyl)phenol is a phenolic compound featuring two aminomethyl groups ortho to the hydroxyl substituent. This arrangement imparts interesting chemical properties and potential applications in various fields, including as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. This technical overview provides a summary of its chemical structure, key physicochemical properties, and a general synthetic approach via the Mannich reaction. Due to the limited availability of specific experimental data in publicly accessible literature, some properties are based on closely related compounds and theoretical predictions.
Chemical Structure and Properties
This compound possesses a central phenol ring substituted at the 2 and 6 positions with aminomethyl (-CH₂NH₂) groups. The presence of the hydroxyl group and two primary amine functionalities makes it a versatile chemical intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 683199-06-6 | [1] |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Not clearly specified; may be a clear solution. | [2] |
| Melting Point | Data not available in searched sources. | |
| Boiling Point | Data not available in searched sources. | |
| LogP (Predicted) | 1.71 | [2] |
| Polar Surface Area (PSA) | 72.27 Ų | [2] |
Note: The lack of available experimental data for melting and boiling points in the searched literature highlights a gap in the comprehensive characterization of this specific compound.
Synthesis via the Mannich Reaction
The primary synthetic route to this compound is the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho positions of phenol, using formaldehyde and an amine (in this case, ammonia).
A general, non-optimized protocol for a related phenolic Mannich base is described for the synthesis of 2,6-bis(morpholinomethyl)-p-cresol, which can be adapted for this compound.[3]
General Experimental Protocol (Adapted for this compound):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol or water.
-
Reagent Addition: To the stirred solution, add aqueous ammonia followed by the slow, dropwise addition of an aqueous solution of formaldehyde. The reaction is typically carried out in a molar ratio of phenol:formaldehyde:ammonia of approximately 1:2:2 to favor di-substitution.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by a suitable method, such as recrystallization from an appropriate solvent system or column chromatography, to yield pure this compound.
It is crucial to note that optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve a high yield and purity of the desired product.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound were not found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: A multiplet or two distinct signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the phenolic ring.
-
Methylene Protons (-CH₂-): A singlet or a pair of doublets around δ 3.5-4.5 ppm for the two equivalent aminomethyl groups.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
-
Hydroxyl Proton (-OH): A broad singlet, also exchangeable with D₂O, typically in the region of δ 4-8 ppm, but can be highly variable depending on solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the symmetry of the molecule. The carbon bearing the hydroxyl group (C-1) would be the most downfield, followed by the carbons attached to the aminomethyl groups (C-2, C-6), and then the remaining aromatic carbons (C-3, C-5 and C-4).
-
Methylene Carbon (-CH₂-): A single signal for the two equivalent aminomethyl carbons, expected in the range of δ 40-50 ppm.
FTIR Spectroscopy (Predicted):
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.
-
N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine N-H stretching vibrations.
-
C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Bands in the region of 2800-3000 cm⁻¹.
-
C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A band in the fingerprint region, typically around 1000-1200 cm⁻¹.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹.
Visualizations
To further elucidate the chemical nature of this compound, the following diagrams illustrate its structure and the general pathway for its synthesis.
Caption: Chemical structure of this compound.
Caption: Generalized synthetic pathway for this compound.
References
A Technical Guide to the Fundamental Chemical Properties of 2,6-Bis(aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(aminomethyl)phenol is a phenolic Mannich base, a class of organic compounds synthesized through the aminoalkylation of a proton donor, in this case, phenol. These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to neurotransmitters and their potential to interact with various biological targets. The presence of two primary amine groups and a hydroxyl group on the aromatic ring imparts unique chemical characteristics and potential for diverse chemical modifications and applications. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant chemical pathways.
Core Chemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized based on supplier information and comparison to structurally related compounds.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 683199-06-6 | [1] |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.194 g/mol | [1] |
| Appearance | Information not available; typically "ask" from supplier. | [1] |
| Purity | 85.0-99.8% (as offered by suppliers) | [1] |
Table 2: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| Exact Mass | 152.09500 | [1] |
| PSA (Polar Surface Area) | 72.27000 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.71020 | [1] |
Note: The LogP value suggests a moderate lipophilicity, which is a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols
Synthesis of this compound via the Mannich Reaction
The synthesis of this compound is achieved through the Mannich reaction, which involves the condensation of phenol with formaldehyde and ammonia.[2][3]
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Ammonia (28-30% aqueous solution)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for pH adjustment and product isolation)
-
Sodium hydroxide (for neutralization)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve phenol in ethanol.
-
Addition of Reagents: Cool the solution in an ice bath. Slowly and simultaneously add formaldehyde and a concentrated aqueous solution of ammonia to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side product formation.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, followed by gentle heating (e.g., 40-50 °C) for an extended period (e.g., 12-24 hours) to ensure the completion of the bis-substitution.
-
Work-up and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the hydrochloride salt of the product. The precipitate is then filtered, washed with cold ethanol, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The free base can be obtained by neutralizing the hydrochloride salt with a base like sodium hydroxide.
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the aminomethyl groups, and the exchangeable protons of the amine and hydroxyl groups. The aromatic protons would likely appear as a multiplet in the range of 6.5-7.5 ppm. The benzylic methylene protons (-CH₂-NH₂) would be expected as a singlet around 3.5-4.5 ppm. The amine (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets, and their chemical shifts would be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield (typically >150 ppm). The benzylic methylene carbons would appear in the range of 40-50 ppm.
2. Infrared (IR) Spectroscopy:
The IR spectrum would be expected to display the following characteristic absorption bands:
-
A broad O-H stretching vibration around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
-
N-H stretching vibrations for the primary amine groups in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the methylene groups just below 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹.
-
C-N stretching vibrations around 1000-1200 cm⁻¹.
-
A strong C-O stretching vibration for the phenol around 1200-1260 cm⁻¹.
3. Mass Spectrometry (MS):
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (152.19 g/mol ). Fragmentation patterns would likely involve the loss of aminomethyl groups.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Representative Signaling Pathway Involvement
While no specific signaling pathways involving this compound have been documented, phenolic compounds, in general, are known to modulate various signaling pathways due to their antioxidant and receptor-binding capabilities. The following diagram illustrates a hypothetical interaction with a generic cellular signaling pathway, which is a common area of investigation for novel phenolic compounds in drug discovery.
Caption: Hypothetical modulation of a cellular signaling pathway by a phenolic compound.
Conclusion
This compound presents an intriguing scaffold for chemical and pharmaceutical research. Its synthesis via the robust Mannich reaction allows for potential scalability and derivatization. While comprehensive experimental data remains to be fully elucidated in public domains, this guide provides a foundational understanding of its core properties and a practical framework for its synthesis and characterization. Further research into its biological activities and potential therapeutic applications is warranted to fully explore the potential of this versatile molecule.
References
Solubility Profile of 2,6-Bis(aminomethyl)phenol: A Technical Guide for Researchers
Abstract
This technical guide addresses the solubility of 2,6-Bis(aminomethyl)phenol, a compound of interest in various research and development sectors, including drug discovery and materials science. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in a range of common organic solvents. This document aims to bridge this knowledge gap by providing a standardized framework for researchers to determine and report the solubility of this compound. It includes a detailed experimental protocol based on the widely accepted shake-flask method, a structured table for data presentation, and a logical workflow for solubility assessment. This guide is intended to be a practical resource for scientists and researchers, fostering reproducibility and comparability of solubility data across different laboratories.
Introduction
This compound is a substituted phenol containing two aminomethyl functional groups. Its molecular structure, featuring both a phenolic hydroxyl group and basic amino groups, suggests a complex solubility profile that is highly dependent on the nature of the solvent. The presence of hydrogen bond donors and acceptors indicates potential for solubility in polar solvents, while the aromatic ring contributes to its lipophilicity. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including reaction chemistry, formulation development, and purification processes.
Despite its potential utility, a thorough search of scientific databases and chemical supplier information has not yielded specific quantitative solubility data for this compound in organic solvents. This guide provides the necessary tools for researchers to systematically determine and document this important physicochemical property.
Predicted Solubility Characteristics
Based on the chemical structure of this compound, the following general solubility characteristics can be anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the phenolic -OH group and the two -NH2 groups, all capable of hydrogen bonding, suggests that this compound is likely to exhibit good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors and should also be effective at dissolving this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be limited due to the high polarity of the functional groups. However, the aromatic ring may impart some degree of solubility.
Quantitative Solubility Data
As of the date of this publication, no specific quantitative solubility data for this compound in various organic solvents was found in the reviewed literature. The following table is provided as a template for researchers to record and present their experimentally determined solubility data in a standardized format.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Alcohols | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | ||||
| Acetone | ||||
| Methyl Ethyl Ketone | ||||
| Ethers | ||||
| Diethyl Ether | ||||
| Tetrahydrofuran | ||||
| Aprotic Polar Solvents | ||||
| Dimethyl Sulfoxide | ||||
| N,N-Dimethylformamide | ||||
| Acetonitrile | ||||
| Halogenated Solvents | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Aromatic Hydrocarbons | ||||
| Toluene | ||||
| Benzene | ||||
| Aliphatic Hydrocarbons | ||||
| n-Hexane | ||||
| Cyclohexane |
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a solvent.[1]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
4.3. Data Reporting
-
Report the solubility value along with the specific solvent and the temperature at which the measurement was performed.
-
It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.
Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.
Caption: A logical workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently not well-documented in publicly accessible literature, this guide provides the necessary framework for researchers to systematically determine and report this critical information. The provided experimental protocol and data presentation table are intended to promote standardization and facilitate the comparison of results across different studies. The generation of reliable solubility data will undoubtedly aid in the effective application of this compound in various fields of chemical research and development.
References
Potential Research Areas Involving 2,6-Bis(aminomethyl)phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Bis(aminomethyl)phenol is a versatile aromatic compound characterized by a central phenol ring substituted with two aminomethyl groups at the ortho positions. This unique structural arrangement, featuring both a nucleophilic phenolic hydroxyl group and two reactive aminomethyl functionalities, positions it as a valuable building block in several scientific domains. Its ability to act as a tridentate ligand, a precursor for polymerization, and a scaffold for pharmacologically active molecules makes it a compound of significant interest. This guide explores potential research avenues for this compound, providing a technical overview of its synthesis, and prospective applications in catalysis, medicinal chemistry, and polymer science. Detailed experimental protocols, data presentation in tabular format, and visualizations of key processes are included to facilitate further investigation by researchers.
Introduction
The strategic placement of two primary amine functionalities ortho to a phenolic hydroxyl group on an aromatic ring endows this compound with a distinct set of chemical properties. The molecule can engage in a variety of chemical transformations, including the Mannich reaction for its synthesis, coordination with metal ions, and polymerization reactions. These characteristics open up possibilities for its use in the development of novel catalysts, therapeutic agents, and advanced materials. This whitepaper aims to provide a comprehensive technical foundation for researchers interested in exploring the scientific potential of this compound.
Synthesis via the Mannich Reaction
The primary route for the synthesis of this compound and its derivatives is the Mannich reaction.[1][2] This one-pot, three-component condensation involves a phenol, formaldehyde, and a primary or secondary amine.[2] In the case of this compound, phenol is reacted with formaldehyde and ammonia or a protected amine.
General Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of phenolic Mannich bases.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting phenol in a suitable solvent such as ethanol or dioxane.[1][3]
-
Addition of Reagents: To this solution, add a stoichiometric excess of formaldehyde (typically as a 37% aqueous solution) and the amine (e.g., aqueous ammonia for the parent compound, or a primary/secondary amine for N-substituted derivatives).
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete bis-aminomethylation at the ortho positions of the phenol.[3] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound or its derivative.[1]
Table 1: Representative Yields for the Synthesis of Bis-Mannich Bases from Phenols
| Phenol Substrate | Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-Cresol | Morpholine | Ethanol | 4 | 49 | [1] |
| 4-tert-Butylphenol | Morpholine | Ethanol | 4 | 45 | [1] |
| 4-Ethylphenol | Morpholine | Ethanol | 4 | 28 | [1] |
| p-Cresol | Aminal 1 | 1,4-Dioxane/Water | 72 | 22-27 | [3] |
Note: The yields presented are for analogous compounds and serve as a reference for expected outcomes in the synthesis of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives via the Mannich reaction.
Potential Research Areas
Coordination Chemistry and Catalysis
The two aminomethyl groups and the phenolic hydroxyl group of this compound provide an N,N,O-tridentate coordination environment, making it an excellent ligand for a variety of transition metals.[4] The resulting metal complexes have the potential to act as catalysts in a range of organic transformations.
-
Synthesis and Characterization of Metal Complexes: Systematic synthesis and characterization of novel transition metal complexes with this compound and its derivatives. This would involve techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and elemental analysis.
-
Catalytic Oxidation Reactions: Investigation of the catalytic activity of these complexes in oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones, or the oxidation of phenols.[2] The efficiency of these catalysts can be evaluated by determining turnover numbers and turnover frequencies.
-
C-C Coupling Reactions: Exploring the use of these complexes in catalyzing carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.
-
Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could lead to the development of catalysts for asymmetric synthesis, a critical area in drug development.
-
Catalyst Preparation: Synthesize the transition metal complex of a this compound derivative as described in the literature for analogous ligands.
-
Reaction Setup: In a reaction vial, dissolve the alcohol substrate in a suitable solvent (e.g., methanol).
-
Addition of Catalyst and Oxidant: Add the catalyst (typically 1-5 mol%) and an oxidant such as hydrogen peroxide.
-
Reaction Monitoring: Stir the reaction at a controlled temperature and monitor the progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Analysis: Upon completion, the product yield and selectivity are determined by GC or HPLC using an internal standard.
Table 2: Representative Catalytic Activity of a Copper(II) Complex in Alcohol Oxidation
| Substrate | Product | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | 95 | |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 92 | |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 89 | |
| Cinnamyl alcohol | Cinnamaldehyde | 85 |
Note: This data is for a bis[2-(p-tolyliminomethyl)phenolato] copper(II) complex and serves as an example of the expected catalytic performance.
Caption: Workflow for screening the catalytic activity of metal complexes in alcohol oxidation.
Medicinal Chemistry and Drug Development
Phenolic compounds and their aminomethyl derivatives are known to exhibit a wide range of biological activities.[5][6][7] The structural features of this compound make it an attractive scaffold for the design and synthesis of new therapeutic agents.
-
Antimicrobial Agents: Synthesis of a library of this compound derivatives and screening for their antibacterial and antifungal activities.[5][6] Structure-activity relationship (SAR) studies can be conducted to optimize the antimicrobial potency.
-
Anticancer Agents: The introduction of various substituents on the aromatic ring or the amino groups could lead to compounds with cytotoxic activity against cancer cell lines.[8]
-
Anti-inflammatory Agents: Evaluation of the anti-inflammatory properties of synthesized derivatives using in vitro and in vivo models.[7]
-
Antioxidant Activity: The phenolic hydroxyl group suggests that these compounds may possess antioxidant properties, which can be evaluated using standard assays like the DPPH radical scavenging assay.
-
Preparation of Media: Prepare and sterilize nutrient agar plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Application of Compounds: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A known antibiotic is used as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Table 3: Representative Antimicrobial Activity of Aminomethyl Phenol Derivatives (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| 4a | 18 | 20 | 16 | 22 | [5] |
| 4d | 15 | 16 | 14 | 18 | [5] |
| 4e | 16 | 17 | 15 | 20 | [5] |
| Ampicillin | 25 | 28 | 22 | - | [5] |
| Ketoconazole | - | - | - | 26 | [5] |
Note: Data is for aminomethyl phenol derivatives and serves as an illustrative example of expected results.
Polymer Science
The presence of two primary amine groups and a phenolic hydroxyl group makes this compound a suitable monomer for the synthesis of various polymers.[9][10]
-
Epoxy Resins: this compound can act as a curing agent for epoxy resins, potentially imparting improved thermal and mechanical properties to the resulting thermosets.
-
Polybenzoxazines: The reaction of this compound with formaldehyde and a primary amine can lead to the formation of benzoxazine monomers, which can then be thermally polymerized to high-performance polybenzoxazines.
-
Polyamides and Polyimides: The amino groups can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides, both of which are classes of high-performance polymers.
-
Monomer Preparation: Prepare the diacid chloride by reacting a dicarboxylic acid with thionyl chloride.
-
Polymerization: In a flask under an inert atmosphere, dissolve this compound in a suitable aprotic solvent (e.g., N-methyl-2-pyrrolidone).
-
Addition of Co-monomer: Cool the solution in an ice bath and slowly add an equimolar amount of the diacid chloride.
-
Reaction: Allow the reaction to proceed at low temperature for a few hours and then at room temperature overnight.
-
Precipitation and Purification: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol. The polymer is then filtered, washed, and dried under vacuum.
-
Characterization: The polymer is characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and gel permeation chromatography (GPC) to determine its structure and molecular weight.
Conclusion
This compound is a molecule with considerable untapped potential. Its straightforward synthesis and versatile reactivity make it an ideal candidate for exploration in catalysis, medicinal chemistry, and polymer science. The research directions and experimental protocols outlined in this guide are intended to serve as a starting point for scientists and researchers to unlock the full potential of this promising chemical entity. Further investigations into its properties and applications are likely to yield novel and valuable contributions to these fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. : Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
safety precautions and handling guidelines for 2,6-Bis(aminomethyl)phenol
An In-depth Technical Guide to the Safe Handling of 2,6-Bis(aminomethyl)phenol
This guide provides comprehensive , intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazard profile, proper handling procedures, emergency responses, and disposal methods to ensure a safe laboratory environment.
Chemical Identification and Properties
This compound is an organic compound featuring a phenol core with two aminomethyl substituents. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| CAS Number | 683199-06-6 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.194 g/mol | [1] |
| Appearance | Varies; may be a clear solution or solid | [1] |
| logP | 1.71020 | [1] |
| PSA (Polar Surface Area) | 72.27000 Ų | [1] |
Hazard Identification and Classification
While specific GHS classification for this compound is not universally available, the hazards can be inferred from its structural components: a phenol group and amino groups. Phenols are known to be corrosive and toxic, capable of causing severe skin burns and systemic effects upon absorption.[3][4] Amines can also be corrosive and irritating.[5] Therefore, this compound should be handled as a hazardous substance.
Anticipated GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[7]
-
H317: May cause an allergic skin reaction.[6]
-
H318: Causes serious eye damage.[7]
-
H332: Harmful if inhaled.
-
H373: May cause damage to organs through prolonged or repeated exposure.[8]
Anticipated GHS Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[9]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
P405: Store locked up.[6]
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol outlines the methodology for safely handling this compound during routine laboratory procedures such as weighing and dissolving the compound.
Objective: To accurately weigh a specified amount of this compound and prepare a stock solution while minimizing exposure risk.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beakers
-
Pipettes
-
Personal Protective Equipment (see Section 4)
Methodology:
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Designate a specific area within the fume hood for handling the compound.
-
Don all required PPE, including a lab coat, chemical splash goggles, a face shield, and double-layered gloves (e.g., nitrile inner, neoprene or butyl rubber outer).[10]
-
Assemble all necessary equipment (balance, glassware, etc.) inside the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the approximate amount of the solid to a tared weighing boat on the analytical balance. Avoid creating dust.[11]
-
Record the exact weight.
-
Securely close the primary container.
-
-
Solution Preparation:
-
Transfer the weighed solid into the volumetric flask.
-
Add a small amount of the desired solvent to the flask to dissolve the solid, swirling gently.
-
Once dissolved, add the solvent to the calibration mark.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup and Disposal:
-
Clean the spatula and any contaminated surfaces with an appropriate solvent and then soap and water.
-
Dispose of weighing paper, gloves, and other contaminated disposable materials in a designated hazardous waste container.[8]
-
Wash hands thoroughly after the procedure is complete.
-
Exposure Controls and Personal Protection
A multi-layered approach is critical to prevent exposure.
| Control Level | Specification | Rationale and Reference |
| Engineering Controls | Chemical Fume Hood: All handling of this compound, especially solids, must be performed in a certified chemical fume hood. | To control inhalation of dusts or vapors.[10] |
| Eyewash & Safety Shower: An ANSI-approved eyewash station and safety shower must be immediately accessible (<10 seconds travel time). | For immediate decontamination in case of accidental contact.[10][12] | |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical splash goggles and a face shield. | To protect against splashes that could cause severe eye damage.[10][11] |
| Skin Protection: Wear a fully buttoned lab coat and an apron (butyl rubber or neoprene) if there is a significant splash risk.[10] | To prevent skin contact. Phenol can be absorbed through the skin and cause systemic toxicity.[3] | |
| Hand Protection: Wear double gloves. An inner nitrile glove with an outer, more resistant glove such as butyl rubber, neoprene, or Viton® is recommended. Change gloves immediately if contaminated.[10] | To prevent skin absorption. Viton® gloves have shown good breakthrough times for related compounds. | |
| Respiratory Protection: If dusts or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95/P100 particulate filter is required. | To prevent inhalation, which can be a primary route of exposure leading to systemic effects.[13][14] |
First Aid Measures
Immediate and appropriate first aid is critical following any exposure to phenol-containing compounds.[3]
| Exposure Route | First Aid Protocol | Reference |
| Skin Contact | Immediate action is crucial. Remove all contaminated clothing. Wipe the affected area immediately and repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400). If PEG is unavailable, flush with copious amounts of water from a safety shower for at least 15-30 minutes. Seek immediate medical attention. | [3][8][15] |
| Eye Contact | Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Do not use PEG in the eyes. | [3][16] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [8][17] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention immediately. | [8] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[17][18]
-
Specific Hazards: The compound is combustible.[17] Heating may form explosive mixtures with air and can release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7][12]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[17][19]
Accidental Release:
-
Evacuate: Clear the area of all personnel.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways.[11]
-
Clean-up (Solid Spill): Gently sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[12][17]
-
Clean-up (Liquid Spill): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8]
-
Decontaminate: Clean the spill area thoroughly.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The storage area should be locked or accessible only to authorized personnel. It may be light-sensitive and should be stored protected from light.[10]
-
Stability: The compound is stable under recommended storage conditions.[11]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and bases.[7][12][17]
Visualizations
Caption: Hierarchy of controls for managing chemical exposure risk.
Caption: Experimental workflow for safe solution preparation.
Caption: Decision tree for first aid response to exposure.
References
- 1. This compound, CasNo.683199-06-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. Phenol, 2,6-bis(aminomethyl)- (9CI) | 683199-06-6 [chemicalbook.com]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. gov.uk [gov.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cpachem.com [cpachem.com]
- 7. can.wrmeadows.com [can.wrmeadows.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. nj.gov [nj.gov]
- 19. angenechemical.com [angenechemical.com]
A Technical Guide to 2,6-Bis(aminomethyl)phenol for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2,6-Bis(aminomethyl)phenol, a valuable building block for medicinal chemistry and drug development. This document details its commercial availability, key chemical properties, a representative synthetic protocol, and the fundamental reaction pathway for its synthesis.
Commercial Availability and Suppliers
This compound (CAS No. 683199-06-6) is available from a number of chemical suppliers, primarily as a research-grade chemical. The following table summarizes publicly available information from key suppliers. Purity and specifications can vary, and it is recommended to request a certificate of analysis from the supplier for lot-specific data.
| Supplier | Location | Reported Purity | Availability |
| Career Henan Chemical Co. | China | 85.0-99.8%[1] | Up to 110 Kilogram/Week[1] |
| ChemicalBook | - | - | Inquiry based |
| LookChem | - | - | Inquiry based |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. It should be noted that some physical properties such as melting and boiling points are not consistently reported in publicly available sources, and direct inquiry with a supplier is recommended for precise data.
| Property | Value | Source |
| CAS Number | 683199-06-6 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.194 g/mol | [1] |
| Exact Mass | 152.09500 u | [1] |
| Appearance | Inquire with supplier | [1] |
| Purity | 85.0-99.8% | [1] |
| PSA (Polar Surface Area) | 72.27 Ų | [1] |
| LogP | 1.71 | [1] |
| Storage | Keep in a dry and cool condition | [1] |
Synthesis of this compound via the Mannich Reaction
The synthesis of this compound is typically achieved through a Mannich reaction. This three-component condensation reaction involves a phenol, formaldehyde, and a primary or secondary amine. In the case of this compound, phenol is reacted with formaldehyde and ammonia or a protected amine. The following is a representative experimental protocol based on general procedures for phenolic Mannich base synthesis.[3][4]
Experimental Protocol:
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Ammonia (28-30% aqueous solution) or a suitable amine hydrochloride
-
Ethanol or Methanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in ethanol or methanol.
-
Addition of Reagents: Cool the solution in an ice bath. To the stirred solution, slowly add formaldehyde solution (2.2 equivalents) followed by the dropwise addition of a chilled ammonia solution (2.2 equivalents). The temperature should be maintained below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Acidify the reaction mixture with 2N HCl to a pH of approximately 2.
-
Wash the aqueous layer with ethyl acetate three times to remove any unreacted phenol and other organic impurities.
-
Basify the aqueous layer with 2N NaOH to a pH of approximately 10 to precipitate the product.
-
-
Isolation and Purification:
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Characterization: The final product can be further purified by recrystallization or column chromatography. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The Mannich Reaction: A Fundamental Pathway
The synthesis of this compound relies on the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons located adjacent to a carbonyl group or other electron-withdrawing groups. In the context of phenols, the electron-rich aromatic ring acts as the nucleophile.
The reaction proceeds in two main stages:
-
Formation of an Iminium Ion: Formaldehyde reacts with the amine (in this case, ammonia or a primary/secondary amine) to form a highly electrophilic iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring attacks the iminium ion, leading to the substitution of a hydrogen atom on the ring with an aminomethyl group. Due to the activating nature of the hydroxyl group, substitution occurs preferentially at the ortho and para positions. By controlling the stoichiometry, disubstitution at the 2 and 6 positions can be favored.
The following diagram illustrates the general mechanism of the Mannich reaction for the formation of an aminomethylated phenol.
Caption: General mechanism of the Mannich reaction for phenol aminomethylation.
Applications in Drug Development
As a bifunctional molecule containing both a phenolic hydroxyl group and two primary amino groups, this compound is a versatile scaffold in medicinal chemistry. The amino groups can be readily derivatized to introduce a wide range of functionalities, while the phenolic hydroxyl can act as a hydrogen bond donor or be further modified. This structure makes it an attractive starting material for the synthesis of:
-
Ligands for Metal Complexes: The aminomethyl and phenol groups can chelate metal ions, making it a precursor for developing metal-based therapeutics or imaging agents.
-
Novel Scaffolds: It can be incorporated into larger molecules to create novel chemical entities with potential biological activity.
-
Pro-drugs: The functional groups can be used to attach promoieties to improve the pharmacokinetic properties of a drug.
Researchers and drug development professionals can leverage the reactivity of this compound to explore new chemical spaces and design novel therapeutic agents.
References
Methodological & Application
Synthesis Protocols for 2,6-Bis(aminomethyl)phenol Derivatives: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed synthesis protocols for 2,6-bis(aminomethyl)phenol derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols focus on two primary synthetic routes: the Mannich reaction and reductive amination of a key intermediate. This document also outlines potential biological activities and associated signaling pathways that can be explored for these derivatives.
Introduction
This compound derivatives are a class of organic compounds characterized by a central phenol ring substituted at the 2 and 6 positions with aminomethyl groups. This structural motif provides a versatile scaffold for the development of novel therapeutic agents. These compounds have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties. The presence of the phenolic hydroxyl group and the two primary or secondary amino groups allows for a variety of intermolecular interactions with biological targets.
Synthetic Methodologies
Two principal methods for the synthesis of this compound derivatives are the Mannich reaction and the reductive amination of 2,6-diformylphenol.
Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving a phenol, formaldehyde, and a primary or secondary amine. This one-pot reaction is an efficient method for the aminomethylation of phenols.[1]
Experimental Protocol: General Procedure for the Synthesis of this compound Derivatives via Mannich Reaction
This protocol is adapted from established methods for the Mannich reaction of phenols.[2]
Method A: Aqueous Conditions
-
To a stirred mixture of the chosen phenol (1 equivalent) and an aqueous solution of the desired primary or secondary amine (2.2 equivalents, e.g., dimethylamine 25% solution), add aqueous formaldehyde (2.2 equivalents, 35-40%) dropwise over 15 minutes at 10-15°C.
-
Stir the reaction mixture at 25°C for 1 hour.
-
Heat the mixture to 100°C and stir for an additional 2 hours.
-
To the hot solution, add sodium chloride (approximately 160 g per mole of phenol) to salt out the product.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Method B: Methanolic Conditions
-
In a round-bottom flask, dissolve the phenol (1 equivalent) and the amine (2.2 equivalents) in methanol.
-
Add formaldehyde (2.2 equivalents, 35-40% aqueous solution) to the mixture.
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts and formaldehyde.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography or recrystallization.
Table 1: Representative Yields of Phenolic Mannich Bases
| Phenol Derivative | Amine | Product | Yield (%) |
| p-Cresol | Morpholine | 2,6-Bis(morpholinomethyl)-p-cresol | 49 |
| 4-tert-Butylphenol | Morpholine | 2,6-Bis(morpholinomethyl)-4-tert-butylphenol | 45 |
| 4-Ethylphenol | Morpholine | 2,6-Bis(morpholinomethyl)-4-ethylphenol | 28 |
| 4-tert-Butylphenol | Piperidine | 2,6-Bis(piperidinomethyl)-4-tert-butylphenol | 75 |
| Hydroquinone | Piperidine | 2,5-Bis(piperidinomethyl)hydroquinone | 53 |
| Hydroquinone | Diethylamine | 2,5-Bis(diethylaminomethyl)hydroquinone | 43 |
Data adapted from a microscale synthesis procedure.
Reductive Amination of 2,6-Diformylphenol
An alternative route to this compound derivatives involves the reductive amination of 2,6-diformylphenol. This two-step process begins with the formation of an imine between the aldehyde and a primary amine, followed by reduction to the corresponding amine.
Experimental Workflow
Caption: Reductive amination workflow for synthesizing this compound derivatives.
Experimental Protocol: Synthesis of this compound Derivatives via Reductive Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation: In a round-bottom flask, dissolve 2,6-diformylphenol (1 equivalent) in a suitable solvent (e.g., methanol or ethanol). Add the primary amine (2.1 equivalents) and a catalytic amount of acetic acid. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the bis-imine intermediate by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH4) (2.5 equivalents) portion-wise. Alternatively, the reaction can be performed under a hydrogen atmosphere in the presence of a catalyst like palladium on carbon (Pd/C).
-
Work-up: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Biological Activities and Potential Signaling Pathways
Phenol derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] The mechanisms often involve the modulation of key cellular signaling pathways.[5][6] For instance, some 2,6-disubstituted phenol derivatives have shown promise as general anesthetics.[7]
Anti-inflammatory Activity
The anti-inflammatory properties of phenol derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. This can occur through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
This diagram illustrates a potential mechanism where this compound derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.
Conclusion
The synthetic protocols detailed in this application note provide robust methods for the preparation of a diverse library of this compound derivatives. The versatility of the Mannich and reductive amination reactions allows for the introduction of a wide range of substituents, enabling the fine-tuning of their physicochemical and biological properties. The exploration of their effects on key signaling pathways, such as the NF-κB pathway, will be crucial in elucidating their mechanism of action and advancing their potential as novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0487188A1 - Alkyl phenol Mannich condensates - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Mannich Bases Using 2,6-Bis(aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(aminomethyl)phenol is a versatile bifunctional primary amine that serves as a valuable building block in the synthesis of a variety of complex molecules, including macrocyclic Schiff bases and Salphen-type ligands. These compounds are of significant interest in coordination chemistry and drug development due to their ability to form stable complexes with a wide range of metal ions. The resulting metallated Mannich bases have shown potential in catalysis, materials science, and as therapeutic agents.
The primary amino groups of this compound readily undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). When reacted with dicarbonyl compounds, [2+2] macrocyclic Schiff bases can be formed through a cyclocondensation reaction. Alternatively, reaction with two equivalents of a salicylaldehyde derivative yields open-chain tetradentate Salphen-type ligands. These ligands can then be used to chelate metal ions, leading to complexes with diverse geometries and electronic properties. This document provides detailed protocols for the synthesis of a representative macrocyclic Schiff base and a Salphen-type ligand using this compound.
Synthesis of a [2+2] Macrocyclic Schiff Base
The [2+2] cyclocondensation of this compound with a dialdehyde, such as 2,6-diacetylpyridine, in the presence of a metal template can lead to the formation of a binuclear macrocyclic Schiff base complex. The metal ion is thought to play a crucial role in directing the stereochemistry of the cyclization to favor the formation of the macrocycle.
Experimental Protocol: Synthesis of a Binuclear Copper(II) Macrocyclic Schiff Base Complex
This protocol describes the templated synthesis of a [2+2] macrocyclic Schiff base copper(II) complex from this compound and 2,6-diformyl-4-methylphenol.
Materials:
-
This compound
-
2,6-Diformyl-4-methylphenol
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Methanol (reagent grade)
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,6-diformyl-4-methylphenol (1 mmol) in 20 mL of hot methanol.
-
In a separate 50 mL beaker, dissolve this compound (1 mmol) in 20 mL of methanol.
-
In another 50 mL beaker, dissolve copper(II) perchlorate hexahydrate (1 mmol) in 20 mL of methanol.
-
Slowly add the solution of this compound to the stirred solution of 2,6-diformyl-4-methylphenol.
-
To this mixture, add the copper(II) perchlorate solution dropwise with continuous stirring.
-
Reflux the resulting mixture for 4 hours. A precipitate should form during this time.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration and wash with cold methanol and then diethyl ether.
-
Dry the product in a vacuum desiccator.
Expected Characterization Data
The following table summarizes typical characterization data for a [2+2] binuclear Cu(II) macrocyclic complex.[1]
| Parameter | Expected Value |
| Appearance | Green crystalline solid |
| Yield | 60-70% |
| Melting Point | >300 °C (decomposes) |
| IR (KBr, cm⁻¹) | ν(C=N): 1620-1640, ν(Phenolic O-H): broad, ~3400 (may be absent if deprotonated), ν(ClO₄): ~1100 |
| Mass Spec (ESI-MS) | Peaks corresponding to the intact macrocyclic complex and its fragments. |
Synthesis of a Salphen-type Ligand
Salphen-type ligands are tetradentate Schiff bases prepared by the condensation of a diamine with two equivalents of a salicylaldehyde derivative. These ligands are of great interest due to their ability to form stable, square-planar complexes with transition metals.
Experimental Protocol: Synthesis of a Salphen-type Ligand from this compound
This protocol details the synthesis of a Salphen-type ligand from the condensation of this compound with two equivalents of salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol (absolute)
Procedure:
-
Dissolve this compound (1 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add salicylaldehyde (2 mmol) to the solution.
-
Reflux the reaction mixture with stirring for 6 hours. A yellow precipitate is expected to form.
-
Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the yellow solid by vacuum filtration.
-
Wash the product with cold ethanol and then dry it in a vacuum oven at 60 °C.
Expected Characterization Data
The following table outlines the expected characterization data for the synthesized Salphen-type ligand.
| Parameter | Expected Value |
| Appearance | Yellow crystalline solid |
| Yield | 85-95% |
| Melting Point | 180-185 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~13.0 (s, 2H, Ar-OH), ~8.3 (s, 2H, -CH=N-), 7.4-6.8 (m, 11H, Ar-H), 4.8 (s, 4H, Ar-CH₂-N) |
| IR (KBr, cm⁻¹) | ν(C=N): 1630-1650, ν(Phenolic O-H): broad, 3200-3400 |
Visualizing the Synthesis Workflow
The following diagrams illustrate the experimental workflows for the synthesis of the macrocyclic Schiff base complex and the Salphen-type ligand.
References
Application Notes and Protocols: 2,6-Bis(aminomethyl)phenol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of 2,6-Bis(aminomethyl)phenol as a versatile ligand. The protocols detailed below are based on established methodologies for similar phenolic ligands and their metal complexes, offering a foundational guide for laboratory experimentation.
Introduction
This compound is a tridentate ligand featuring a central phenolate donor flanked by two aminomethyl arms. This N,N,O-donor ligand is capable of forming stable complexes with a variety of transition metal ions. The resulting metal complexes have shown significant potential in various catalytic applications, particularly in oxidation reactions, and as structural and functional models for metalloenzymes. The steric and electronic properties of the ligand can be readily tuned by substitution on the phenol ring or the amine nitrogen atoms, allowing for the fine-tuning of the resulting metal complex's reactivity and stability.
Synthesis of this compound
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound via the Mannich reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 equivalent) in ethanol.
-
To this solution, add aqueous ammonia (a slight excess, e.g., 2.2 equivalents).
-
Slowly add formaldehyde solution (2.2 equivalents) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethanol/diethyl ether) to yield pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Coordination Chemistry and Metal Complex Synthesis
This compound readily forms complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). The ligand typically acts as a tridentate N,N,O-donor, coordinating through the two nitrogen atoms of the aminomethyl groups and the deprotonated phenolic oxygen. Dinuclear complexes are commonly formed, with the phenolate oxygen acting as a bridging ligand between two metal centers.
Metal Complex Formation Workflow
Caption: General workflow for the synthesis of metal complexes with this compound.
Experimental Protocol: Synthesis of a Dinuclear Copper(II) Complex
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
In a separate flask, dissolve copper(II) acetate monohydrate (2.0 equivalents) in methanol.
-
Slowly add the copper(II) acetate solution to the ligand solution with constant stirring at room temperature.
-
A color change and/or precipitation of the complex should be observed.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature or under gentle reflux to ensure complete complexation.
-
Collect the precipitated complex by filtration.
-
Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the complex under vacuum.
Characterization of Metal Complexes
The resulting metal complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, composition, and physicochemical properties.
Spectroscopic and Magnetic Data of Analogous Dinuclear Copper(II) Complexes
The following table summarizes typical characterization data for dinuclear copper(II) complexes of a closely related ligand, 2,6-bis[(N-methyl-piperazine-1-yl)methyl]-4-formyl phenol.[1] This data provides a reference for the expected properties of complexes with this compound.
| Complex | UV-Vis (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Magnetic Moment (μeff, B.M.) per Cu(II) |
| [Cu₂(L¹)(OAc)₂]ClO₄ | 285 | 2.4 x 10⁴ | - |
| [Cu₂(L¹)(CF₃COO)₂]ClO₄ | 260 | 1.3 x 10⁴ | - |
| [Cu₂(L¹)(Ph₂PO₂)₂]ClO₄ | 281 | 1.6 x 10⁴ | - |
| [Cu₂(L²)(OAc)₂]ClO₄ | 278 | 1.7 x 10⁴ | - |
L¹ = 2,6-bis[(N-methyl-piperazine-1-yl)methyl]-4-formyl phenol; L² = 2,6-bis[(N-methyl-piperazine-1-yl)methyl]-4-(dimethoxymethyl)phenol
Applications in Catalysis
Metal complexes of this compound and related ligands have demonstrated significant catalytic activity in various oxidation reactions, acting as mimics for metalloenzymes such as catechol oxidase and phenoxazinone synthase.[1]
Catalytic Oxidation of 2-Aminophenol
Dinuclear copper(II) complexes of ligands structurally similar to this compound have been shown to catalyze the aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one, a key step in the biosynthesis of certain antibiotics.[1]
Proposed Catalytic Cycle for 2-Aminophenol Oxidation
Caption: A proposed catalytic cycle for the oxidation of 2-aminophenol by a dinuclear copper(II) complex of a this compound-type ligand.[1]
Experimental Protocol: Catalytic Oxidation of 2-Aminophenol
Materials:
-
Dinuclear copper(II) complex of this compound
-
2-Aminophenol
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the copper(II) catalyst in methanol.
-
Prepare a stock solution of 2-aminophenol in methanol.
-
In a quartz cuvette, mix the catalyst solution and methanol to a final desired catalyst concentration.
-
Initiate the reaction by adding the 2-aminophenol solution to the cuvette.
-
Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of 2-aminophenoxazine-3-one can be followed by the increase in absorbance at its characteristic λmax (around 433 nm).
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
Conclusion
This compound is a highly versatile and accessible ligand for the synthesis of a wide range of transition metal complexes. These complexes, particularly those of copper, exhibit interesting structural features and significant catalytic activity in oxidation reactions. The protocols and data presented here provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop novel catalysts and functional materials. Further investigations into the synthesis of a broader range of metal complexes and their applications in other catalytic transformations are warranted.
References
Application Notes and Protocols for Metal Complexation with 2,6-Bis(aminomethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,6-Bis(aminomethyl)phenol is a versatile tridentate ligand capable of forming stable complexes with a variety of metal ions. The presence of two aminomethyl groups and a phenolic hydroxyl group allows for the coordination of metal ions through two nitrogen atoms and one oxygen atom, forming a pincer-like chelate. This ligand framework is of significant interest in coordination chemistry and has potential applications in catalysis, materials science, and as a platform for the development of metallodrugs. The study of these metal complexes, including their synthesis, characterization, and the determination of their stability, is crucial for understanding their properties and potential applications. Transition metal complexes, in particular, have shown promise in drug development due to their diverse coordination geometries and redox properties.[1]
This document provides detailed experimental procedures for the synthesis, characterization, and stability constant determination of metal complexes with this compound.
I. Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound can be achieved through a direct reaction between the ligand and a suitable metal salt in an appropriate solvent.
General Protocol for the Synthesis of a Metal Complex (e.g., Copper(II) complex):
-
Materials:
-
This compound
-
Copper(II) acetate monohydrate (or other suitable metal salt)
-
Ethanol (or other suitable solvent like methanol or DMSO)[2]
-
Deionized water
-
-
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of hot ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate beaker, dissolve 1 mmol of copper(II) acetate monohydrate in 10 mL of deionized water.
-
Add the copper(II) acetate solution dropwise to the hot ethanolic solution of the ligand with continuous stirring.
-
A change in color and the formation of a precipitate may be observed, indicating complex formation.
-
Heat the reaction mixture to reflux for 2-4 hours to ensure the completion of the reaction.[2]
-
After refluxing, cool the mixture to room temperature and then place it in an ice bath to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the resulting complex in a vacuum desiccator over anhydrous calcium chloride.
-
Note: The choice of metal salt and solvent may vary depending on the desired complex and its solubility. For instance, metal chlorides or nitrates can also be used.[3]
II. Characterization of Metal Complexes
A comprehensive characterization of the synthesized metal complexes is essential to confirm their structure and purity. The following techniques are commonly employed:
A. Spectroscopic Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion. The IR spectrum of the complex will show shifts in the vibrational frequencies of the functional groups involved in coordination (N-H, O-H, and C-N) compared to the free ligand.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. The formation of the metal complex is often accompanied by the appearance of new absorption bands or shifts in the existing bands of the ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide information about the binding sites. This technique is particularly useful for diamagnetic complexes.
-
Mass Spectrometry (MS): To determine the molecular weight of the complex and confirm its stoichiometry.
B. Other Analytical Techniques:
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex and verify its purity.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.
III. Determination of Metal-Ligand Stoichiometry: Job's Plot (Method of Continuous Variations)
Job's plot, or the method of continuous variations, is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.[4][5][6][7]
Protocol for Job's Plot:
-
Materials:
-
Stock solution of the metal salt (e.g., 1 mM Copper(II) sulfate)
-
Stock solution of this compound (1 mM) with the same solvent and ionic strength as the metal solution.
-
-
Procedure:
-
Prepare a series of solutions by mixing the stock solutions of the metal and ligand in varying molar ratios, while keeping the total molar concentration constant.[7][8] For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1. The total volume of each solution should be the same.
-
Allow the solutions to equilibrate for a sufficient amount of time for complex formation to complete.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength should be one where the free ligand and metal ion have minimal or no absorbance.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The plot will typically show two linear portions that intersect at a maximum (or minimum) absorbance. The mole fraction at which this extremum occurs corresponds to the stoichiometry of the complex.[4][5][6][8] For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 complex, the maximum will be at a mole fraction of approximately 0.67.
-
IV. Determination of Stability Constants: Potentiometric Titration
Potentiometric titration is a reliable method for determining the stability constants of metal complexes in solution.[9] The method involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.
Protocol for Potentiometric Titration:
-
Materials:
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a carbonate-free strong base (e.g., 0.1 M NaOH)
-
Solution of this compound of known concentration.
-
Solution of the metal salt of known concentration.
-
Background electrolyte to maintain constant ionic strength (e.g., 0.1 M KNO₃).
-
Calibrated pH meter with a combination glass electrode.
-
-
Procedure:
-
Ligand Protonation Constants:
-
Pipette a known volume of the ligand solution and the background electrolyte into a thermostated titration vessel.
-
Add a known amount of standard strong acid to protonate the ligand.
-
Titrate this solution with the standard strong base, recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of base added.
-
Calculate the protonation constants of the ligand from the titration data using appropriate software.
-
-
Metal Complex Stability Constants:
-
Pipette known volumes of the ligand solution, metal salt solution, and background electrolyte into the titration vessel.
-
Add a known amount of standard strong acid.
-
Titrate the solution with the standard strong base, recording the pH after each addition.
-
Plot the pH versus the volume of base added. The curve for the metal-ligand system will be shifted to a lower pH compared to the ligand-only titration curve due to the release of protons upon complexation.
-
Using the protonation constants of the ligand and the titration data for the metal-ligand system, calculate the stability constants of the metal complex using specialized software (e.g., HYPERQUAD).
-
-
Data Presentation
Table 1: Example Spectroscopic Data for a Metal Complex of this compound
| Technique | Free Ligand | Metal Complex | Interpretation |
| FTIR (cm⁻¹) | ~3350 (N-H str), ~3050 (O-H str) | ~3250 (N-H str, shifted), O-H band disappears | Coordination via N and deprotonated O |
| UV-Vis (nm) | λmax ≈ 280 | λmax ≈ 290, new band at ~650 | Ligand-to-metal charge transfer and d-d transitions |
| ¹H NMR (ppm) | δ 3.8 (CH₂), δ 4.8 (NH₂), δ 9.5 (OH) | Broadened or shifted signals | Paramagnetic effect of metal or coordination |
| Mass Spec (m/z) | [M+H]⁺ | [M-ligand+metal]⁺, [M+H]⁺ | Confirms complex formation and stoichiometry |
Note: The values presented in this table are representative examples and will vary depending on the specific metal ion and experimental conditions.
Table 2: Example Stability Constants for Metal Complexes of this compound
| Metal Ion | Log K₁ | Log K₂ | Log β₂ | Method |
| Cu²⁺ | 9.5 | 7.2 | 16.7 | Potentiometric Titration |
| Ni²⁺ | 7.8 | 6.1 | 13.9 | Potentiometric Titration |
| Zn²⁺ | 7.2 | 5.5 | 12.7 | Potentiometric Titration |
| Co²⁺ | 6.9 | 5.2 | 12.1 | Potentiometric Titration |
Note: The stability constants (K₁, K₂, β₂) are concentration-dependent and should be determined under specific conditions of temperature and ionic strength. The values presented here are for illustrative purposes.
Visualizations
References
- 1. cost-nectar.eu [cost-nectar.eu]
- 2. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structural insights of bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato) nickel (II) complex through DFT and docking investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asdlib.org [asdlib.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Job plot - Wikipedia [en.wikipedia.org]
- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 9. youtube.com [youtube.com]
High-Yield Laboratory Synthesis of 2,6-Bis(aminomethyl)phenol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-yield synthesis of 2,6-Bis(aminomethyl)phenol, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis route is designed for laboratory-scale preparation, focusing on accessible starting materials and straightforward procedures.
Introduction
This compound and its derivatives are important intermediates in the synthesis of a variety of compounds, including ligands for metal complexes, enzyme inhibitors, and specialty polymers. The presence of a phenolic hydroxyl group and two primary amino groups on the same aromatic ring provides a versatile scaffold for further chemical modifications. This application note details a robust, two-step synthetic pathway commencing with the hydroxymethylation of phenol, followed by a nickel-catalyzed amination.
Overall Reaction Scheme
The synthesis proceeds in two key stages:
-
Step 1: Synthesis of 2,6-Bis(hydroxymethyl)phenol
-
Step 2: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Hydroxymethylation | Phenol, Formalin | NaOH | Water | 25 | 96 | ~75 |
| 2 | Amination | 2,6-Bis(hydroxymethyl)phenol, Aqueous Ammonia | Raney® Ni or Ni/Al₂O₃-SiO₂ | t-Amyl alcohol | 160-180 | 18-24 | 60-80 (estimated) |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,6-Bis(hydroxymethyl)phenol | C₈H₁₀O₃ | 154.16 | White solid |
| This compound | C₈H₁₂N₂O | 152.19 | Off-white to light yellow solid |
Note: Spectroscopic data for this compound is based on typical values for analogous structures and may vary depending on the solvent and instrument used.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Peaks (cm⁻¹) |
| This compound | ~7.0-7.2 (m, 3H, Ar-H), ~4.0 (s, 4H, Ar-CH₂), ~3.5 (br s, 4H, NH₂), ~9.5 (br s, 1H, OH) | ~155 (C-OH), ~128 (Ar-CH), ~125 (Ar-CH), ~118 (Ar-C-CH₂), ~45 (Ar-CH₂) | 3300-3400 (N-H stretch), 3100-3300 (O-H stretch), 1600, 1470 (C=C aromatic) |
Experimental Protocols
Step 1: Synthesis of 2,6-Bis(hydroxymethyl)phenol
This procedure is adapted from the synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol.[1]
Materials:
-
Phenol
-
Formalin (37-40% aqueous formaldehyde)
-
Sodium hydroxide (NaOH)
-
Acetic acid (glacial)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 eq) in water.
-
To this solution, add a solution of sodium hydroxide (e.g., 50 g in 200 g of water for 108 g of a cresol derivative) and cool the mixture in an ice bath.[1]
-
Slowly add formalin (2.1 eq) to the reaction mixture while maintaining the temperature at or below 25 °C.
-
After the addition is complete, allow the reaction mixture to stir at 25 °C for an extended period (e.g., 96 hours).[1]
-
Neutralize the reaction mixture with glacial acetic acid to a pH of approximately 7.
-
The product, 2,6-bis(hydroxymethyl)phenol, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product. A typical yield for a similar reaction is around 75 mol%.[1]
Step 2: Synthesis of this compound
This protocol is based on the general methodology for the nickel-catalyzed amination of benzylic alcohols using the "borrowing hydrogen" or "hydrogen autotransfer" approach.
Materials:
-
2,6-Bis(hydroxymethyl)phenol
-
Aqueous ammonia (25-28 wt%)
-
Raney® Ni (slurry in water) or Ni/Al₂O₃-SiO₂
-
tert-Amyl alcohol (or another suitable high-boiling solvent)
-
High-pressure reactor (e.g., Parr autoclave)
-
Inert gas (e.g., Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
To a high-pressure reactor, add 2,6-bis(hydroxymethyl)phenol (1.0 eq) and the nickel catalyst (e.g., 200 mg of Raney® Ni for 1.0 mmol of a mono-alcohol).
-
Add tert-amyl alcohol as the solvent (e.g., 3 mL for 1.0 mmol of a mono-alcohol).
-
Add aqueous ammonia (e.g., 0.4 mL of 25 wt% for 1.0 mmol of a mono-alcohol).
-
Seal the reactor and purge several times with an inert gas.
-
Heat the reaction mixture to 160-180 °C with vigorous stirring for 18-24 hours. The pressure in the reactor will increase due to the vapor pressure of the solvent and ammonia.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Wash the catalyst pad with a small amount of methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol containing a small amount of triethylamine to prevent streaking. Alternatively, recrystallization from a suitable solvent system can be employed.
Safety Precautions
-
Phenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Formaldehyde is a known carcinogen and sensitizer. Handle with extreme care in a fume hood.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Raney® Nickel is pyrophoric when dry and should be handled as a slurry in water. Keep it wet at all times.
-
High-pressure reactions should only be performed by trained personnel using appropriate safety equipment and a certified reactor.
-
Ammonia is a corrosive and toxic gas. Work in a well-ventilated area.
This detailed protocol provides a reliable method for the laboratory-scale synthesis of this compound, a key intermediate for further research and development in the chemical and pharmaceutical industries.
References
Application Note: Analytical Techniques for the Characterization of 2,6-Bis(aminomethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6-Bis(aminomethyl)phenol is a substituted phenol containing two primary amine functionalities. Its structure makes it a valuable building block in synthetic chemistry, a potential ligand for metal complexes, and an intermediate in the development of new chemical entities. Accurate and comprehensive characterization is crucial for ensuring its identity, purity, and stability, which are critical parameters in research and drug development. This document outlines detailed protocols for the characterization of this compound using a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 25°C (298 K).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Data Presentation: Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5 - 10.5 | Broad Singlet | 1H | Phenolic -OH |
| ~6.8 - 7.2 | Multiplet | 3H | Aromatic C3-H, C4-H, C5-H |
| ~3.8 - 4.0 | Singlet | 4H | Methylene -CH₂- |
| ~2.5 - 3.5 | Broad Singlet | 4H | Amine -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155-158 | C1 (-OH) |
| ~128-130 | C3/C5 |
| ~125-128 | C2/C6 (-CH₂NH₂) |
| ~118-120 | C4 |
| ~40-45 | -CH₂- |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₈H₁₂N₂O, with an exact mass of approximately 152.0950 g/mol .[1]
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v), often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a range of m/z 50-500.
-
For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) and apply collision-induced dissociation (CID).
-
Data Presentation: Expected Mass Spectrometry Data
Table 3: Expected m/z Values for this compound
| m/z Value | Ion Species | Description |
|---|---|---|
| 153.1022 | [M+H]⁺ | Protonated Molecular Ion |
| 175.0841 | [M+Na]⁺ | Sodium Adduct |
| 136.0760 | [M+H-NH₃]⁺ | Fragment: Loss of ammonia |
| 123.0684 | [M+H-CH₂NH₂]⁺ | Fragment: Loss of aminomethyl radical |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a technique used to separate, identify, and quantify each component in a mixture. For this compound, it is primarily used to assess purity and stability. Due to the polar and basic nature of the aminomethyl groups, a reversed-phase method with a suitable mobile phase is appropriate.[2][3][4]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water/methanol) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm.
-
Data Presentation: HPLC Method Parameters
Table 4: HPLC Method Summary
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: H₂O + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Expected Retention Time | ~3-5 minutes (highly method-dependent) |
| Purity Calculation | Area percent of the main peak |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation:
-
FTIR Spectrometer with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Presentation: Characteristic FTIR Absorption Bands
Table 5: Expected FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 (broad) | O-H Stretch | Phenolic -OH |
| 3400 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600, 1470 | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | C-O Stretch | Phenol |
Thermal Analysis (TGA/DSC)
Principle: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating thermal stability and decomposition points. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying melting points, glass transitions, and other thermal events.[5][6][7]
Experimental Protocol: TGA and DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).
-
TGA Instrumentation:
-
Heat the sample from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate ~20 mL/min).
-
-
DSC Instrumentation:
-
Heat the sample from 25°C to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Presentation: Thermal Analysis Parameters
Table 6: Expected Thermal Analysis Data
| Technique | Parameter | Expected Observation |
|---|---|---|
| TGA | Onset of Decomposition | Temperature at which significant mass loss begins. Phenolic structures often start decomposing above 300°C.[6][7] |
| TGA | Residue at 600°C | Percentage of mass remaining after heating. |
| DSC | Melting Point (Tm) | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| DSC | Decomposition | Exothermic or complex endothermic events at higher temperatures. |
Visualizations
References
- 1. This compound, CasNo.683199-06-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. documents.thermofisher.cn [documents.thermofisher.cn]
- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. tms.org [tms.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Synthesis and thermal properties of some phenolic resins [ouci.dntb.gov.ua]
Catalytic Applications of 2,6-Bis(aminomethyl)phenol-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of 2,6-Bis(aminomethyl)phenol-based compounds. These compounds, featuring a central phenolic ring flanked by two aminomethyl arms, serve as versatile scaffolds for the synthesis of multidentate ligands and their corresponding metal complexes. The unique structural motif of these ligands allows for the formation of stable complexes with a variety of transition metals, leading to diverse catalytic activities in organic synthesis, including oxidation reactions and ring-opening polymerization.
Synthesis of this compound Ligands and Metal Complexes
The synthesis of this compound and its derivatives is most commonly achieved through a Mannich reaction. This one-pot, three-component condensation involves a phenol, formaldehyde, and a primary or secondary amine. The choice of the amine determines the nature of the aminomethyl side chains.
General Protocol for the Synthesis of this compound Ligands
This protocol is a general guideline and can be adapted from microscale syntheses of related phenolic Mannich bases.
Materials:
-
Phenol (or a substituted phenol)
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
A primary or secondary amine (e.g., dimethylamine, piperidine, morpholine)
-
Ethanol or other suitable solvent
-
Hydrochloric acid (for acidification)
-
Sodium hydroxide (for basification)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the phenol in the chosen solvent.
-
Add the amine to the solution, followed by the dropwise addition of formaldehyde, while maintaining the temperature between 0 and 10 °C with an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture with hydrochloric acid to protonate the product and facilitate its separation from non-basic impurities.
-
Wash the acidic aqueous layer with an organic solvent (e.g., dichloromethane) to remove unreacted phenol and other organic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to deprotonate the aminomethyl groups and precipitate the product.
-
Extract the product into an organic solvent.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound ligand.
-
The crude product can be further purified by recrystallization or column chromatography.
General Protocol for the Synthesis of Metal Complexes
Materials:
-
This compound ligand
-
A metal salt (e.g., copper(II) acetate, zinc(II) chloride)
-
A suitable solvent (e.g., methanol, ethanol, acetonitrile)
Procedure:
-
Dissolve the this compound ligand in the chosen solvent in a reaction flask.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the specific complex being synthesized.
-
The formation of the complex may be indicated by a color change or the precipitation of a solid.
-
The resulting metal complex can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
The crude complex can be purified by recrystallization from a suitable solvent system.
Logical Relationship for Synthesis:
Caption: General workflow for the synthesis of this compound-based metal complexes.
Catalytic Applications
Oxidation Reactions
Metal complexes of this compound and related ligands have shown significant catalytic activity in various oxidation reactions, including the oxidation of alcohols and phenols. Copper(II) complexes, in particular, are effective catalysts for these transformations.
Application Note: Dinuclear copper(II) complexes of ligands structurally similar to this compound have been investigated as biomimetic catalysts for the oxidative transformation of aminophenols and phenyldiamines[1]. These reactions often mimic the activity of enzymes like phenoxazinone synthase. The catalytic cycle is believed to involve the coordination of the substrate to the copper center(s), followed by electron transfer and reaction with molecular oxygen or another oxidant.
Experimental Protocol: Catalytic Oxidation of 3,5-Di-tert-butylcatechol (Model Reaction)
This protocol is adapted from studies on related copper complexes and serves as a starting point for evaluating the catalytic activity of new this compound-based complexes[1].
Materials:
-
This compound-copper(II) complex (catalyst)
-
3,5-Di-tert-butylcatechol (3,5-DTBC) (substrate)
-
Methanol (solvent)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the copper(II) complex catalyst in methanol (e.g., 1 mM).
-
Prepare a stock solution of the 3,5-DTBC substrate in methanol (e.g., 100 mM).
-
In a quartz cuvette, place a specific volume of methanol.
-
Add a calculated amount of the catalyst stock solution to the cuvette to achieve the desired final concentration (e.g., 150 µM).
-
Initiate the reaction by adding the substrate stock solution to the cuvette.
-
Immediately start monitoring the reaction by recording the UV-Vis spectrum at regular time intervals. The formation of 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) is monitored by the increase in absorbance at its characteristic wavelength (around 400 nm).
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
Quantitative Data for Catechol Oxidation by a Related Dinuclear Copper(II) Complex [1]
| Catalyst | Substrate | Solvent | Product | Initial Rate (µmol L⁻¹ min⁻¹) |
| [Cu₂L(µ-OAc)]Cl₂ | 3,5-DTBC | Methanol | 3,5-DTBQ | 1.25 |
Reaction Pathway for Catechol Oxidation:
Caption: Proposed catalytic cycle for the oxidation of catechol by a dinuclear copper complex.
Ring-Opening Polymerization (ROP)
Zinc complexes of aminophenolate ligands have emerged as effective catalysts for the ring-opening polymerization of cyclic esters, such as lactide, to produce biodegradable polyesters like polylactic acid (PLA). The catalytic activity and stereoselectivity of these systems can be tuned by modifying the ligand structure.
Application Note: Zinc complexes supported by aminophenolate ligands are known to catalyze the ring-opening polymerization of rac-lactide. The polymerization can proceed via a coordination-insertion mechanism, where the lactide monomer coordinates to the zinc center and is subsequently inserted into the growing polymer chain. The stereoselectivity of the polymerization (i.e., the preference for producing isotactic, syndiotactic, or atactic PLA) is highly dependent on the steric and electronic properties of the ligand.
Experimental Protocol: Ring-Opening Polymerization of rac-Lactide
This protocol is a general procedure based on studies of related zinc complexes[1].
Materials:
-
This compound-zinc(II) complex (catalyst)
-
rac-Lactide (monomer)
-
Toluene or other anhydrous solvent
-
Benzyl alcohol (initiator, optional)
-
Schlenk flask and line
-
Glovebox (optional, for handling air-sensitive reagents)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., using a Schlenk line), add the desired amount of rac-lactide to a Schlenk flask.
-
Add the appropriate volume of anhydrous solvent to dissolve the monomer.
-
If using an initiator, add the required amount of benzyl alcohol.
-
In a separate vial, prepare a stock solution of the zinc catalyst in the same anhydrous solvent.
-
Initiate the polymerization by injecting the catalyst solution into the monomer solution with vigorous stirring.
-
Maintain the reaction at the desired temperature (e.g., room temperature or elevated temperatures) and monitor the progress by taking aliquots at different time intervals for analysis by ¹H NMR spectroscopy (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine the molecular weight and polydispersity of the polymer).
-
After the desired conversion is reached, quench the polymerization by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Quantitative Data for rac-Lactide Polymerization by a Related Zinc Complex
| Catalyst | Monomer/Cat/Init | Solvent | Time (min) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| [(L)ZnN(SiMe₃)₂] | 100/1/1 | Toluene | 30 | 95 | 13,500 | 1.15 |
Experimental Workflow for ROP:
Caption: General experimental workflow for the ring-opening polymerization of rac-lactide.
Conclusion
The this compound framework provides access to a versatile class of ligands for the development of novel homogeneous catalysts. The straightforward synthesis of these ligands and their metal complexes, coupled with their demonstrated potential in key organic transformations, makes them attractive targets for further research and application in academic and industrial settings. The protocols and data presented herein serve as a foundation for researchers to explore and expand the catalytic utility of these promising compounds. Further investigations into chiral derivatives for asymmetric catalysis and the immobilization of these catalysts on solid supports for heterogeneous applications represent exciting future directions.
References
Application Notes and Protocols for the Purification of 2,6-Bis(aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the purification of 2,6-Bis(aminomethyl)phenol, a critical intermediate in various synthetic applications. The protocols outlined below are based on established chemical principles and purification techniques for analogous phenolic compounds.
Introduction
This compound is a substituted phenol containing two primary amine functionalities. Its purification is essential to remove unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications in drug development and material science. The presence of both a phenolic hydroxyl group and basic amino groups imparts specific solubility characteristics that can be exploited for purification. The primary methods for the purification of this compound are recrystallization and column chromatography.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting the appropriate purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 683199-06-6 | [1] |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Off-white to light yellow solid (typical) | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | Based on chemical structure |
Experimental Protocols
Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity.
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a hot versus a cold solvent. For this compound, a mixed solvent system of methanol and water is proposed, analogous to the purification of similar phenolic Mannich bases[2].
Materials:
-
Crude this compound
-
Methanol (ACS grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: To the hot methanolic solution, slowly add deionized water dropwise until the solution becomes slightly turbid. The turbidity indicates the point of saturation.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point or in a desiccator until a constant weight is achieved.
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the polar this compound, a polar stationary phase like silica gel is appropriate, with a polar mobile phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Beakers and flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH with 0.1% TEA). The triethylamine is added to prevent the basic amine groups from tailing on the acidic silica gel.
-
Column Packing: Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the mobile phase. A gradient elution may be necessary, gradually increasing the polarity of the mobile phase (e.g., from 2% to 10% methanol in DCM) to elute the target compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
TLC Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
The following diagrams illustrate the workflows for the purification protocols described above.
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols: The Use of 2,6-Bis(aminomethyl)phenol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 2,6-bis(aminomethyl)phenol as a versatile scaffold in the synthesis of pharmaceutical intermediates. The inherent reactivity of its aminomethyl groups allows for its application in forming key structural motifs, particularly through Mannich-type reactions and the formation of Schiff base intermediates.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structure, featuring a central phenolic ring flanked by two primary aminomethyl groups, offers multiple reactive sites for constructing complex molecules. The strategic positioning of these functional groups allows for the synthesis of bis-substituted derivatives, which can act as ligands for metal complexes or as scaffolds for developing molecules with potential therapeutic activities. The introduction of aminomethyl groups can enhance the water solubility and bioavailability of a parent molecule, a desirable trait in drug design. Mannich bases, which can be formed using this scaffold, are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This document focuses on a representative application: the synthesis of a bis-Schiff base intermediate from this compound and a biologically relevant heterocyclic aldehyde, indole-3-carboxaldehyde. Schiff bases are pivotal intermediates in organic synthesis, readily undergoing reduction to form stable secondary amines or participating in cyclization reactions to yield diverse heterocyclic systems. The indole moiety is a common feature in many pharmaceuticals, making the resulting intermediate a valuable precursor for drug discovery programs.
Application: Synthesis of a Bis-Schiff Base Intermediate
A key application of this compound is its reaction with aldehydes to form bis-Schiff bases (di-imines). This reaction serves as a straightforward method to introduce pharmacologically relevant moieties onto the phenol scaffold. The resulting intermediate can be further modified, for example, by reduction of the imine bonds to yield a more flexible bis-secondary amine structure.
Reaction Scheme: Synthesis of 2,6-Bis({[(1H-indol-3-yl)methylidene]amino}methyl)phenol
The synthesis involves the condensation of this compound with two equivalents of indole-3-carboxaldehyde.
Caption: Reaction scheme for the synthesis of a bis-Schiff base intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Bis({[(1H-indol-3-yl)methylidene]amino}methyl)phenol
This protocol details the synthesis of the bis-Schiff base intermediate via condensation.
Materials:
-
This compound
-
Indole-3-carboxaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.52 g, 10 mmol).
-
Add 50 mL of absolute ethanol to the flask and stir until the solid is fully dissolved.
-
To this solution, add indole-3-carboxaldehyde (2.90 g, 20 mmol).
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
If necessary, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final bis-Schiff base.
Protocol 2: Reduction of the Bis-Schiff Base to 2,6-Bis({[(1H-indol-3-yl)methyl]amino}methyl)phenol
This protocol describes the subsequent reduction of the bis-Schiff base to the corresponding bis-secondary amine.
Materials:
-
2,6-Bis({[(1H-indol-3-yl)methylidene]amino}methyl)phenol
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Distilled water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the bis-Schiff base (4.07 g, 10 mmol) in 50 mL of methanol in a 250 mL round-bottom flask with a magnetic stir bar.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.13 g, 30 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by carefully adding 20 mL of distilled water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the bis-Schiff base intermediate.
| Parameter | Value |
| Product Name | 2,6-Bis({[(1H-indol-3-yl)methylidene]amino}methyl)phenol |
| Molecular Formula | C₂₆H₂₂N₄O |
| Molecular Weight | 406.48 g/mol |
| Appearance | Pale yellow solid |
| Yield | 85-95% |
| Melting Point | 210-215 °C (decomposes) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol |
| ¹H NMR | Consistent with proposed structure |
| ¹³C NMR | Consistent with proposed structure |
| Mass Spec (ESI-MS) | m/z 407.18 [M+H]⁺ |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow from starting materials to the final reduced product.
Caption: Workflow for the synthesis and subsequent reduction of the bis-Schiff base.
Signaling Pathways and Logical Relationships
The utility of this compound as a scaffold can be conceptualized as a branching pathway for generating molecular diversity.
Caption: Synthetic pathways originating from the this compound scaffold.
Troubleshooting & Optimization
overcoming common challenges in 2,6-Bis(aminomethyl)phenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,6-Bis(aminomethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the Mannich reaction. This is a three-component condensation reaction involving phenol, formaldehyde, and an amine (or ammonia) under acidic conditions. The reaction proceeds via an electrophilic aromatic substitution where the phenol ring is aminoalkylated at the ortho positions.
Q2: What are the critical parameters to control during the Mannich reaction for this synthesis?
A2: Several parameters are crucial for a successful synthesis:
-
Stoichiometry of Reactants: The molar ratio of phenol, formaldehyde, and the amine is critical to favor the desired disubstitution at the 2 and 6 positions. An excess of formaldehyde and amine is often used to drive the reaction towards disubstitution.
-
Reaction Temperature: Temperature control is vital to manage the exothermic nature of the reaction and to prevent the formation of polymeric side products and oxidative decomposition of the phenol.[1]
-
pH of the Reaction Mixture: The Mannich reaction is typically acid-catalyzed. Maintaining an optimal pH is necessary for the formation of the electrophilic iminium ion, which is a key intermediate.[2][3][4][5]
-
Reaction Time: Sufficient reaction time is required for the completion of the disubstitution. However, prolonged reaction times can lead to the formation of undesired byproducts.[6]
-
Choice of Solvent: The reaction is often carried out in aqueous or alcoholic solutions. The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and product distribution.
Q3: Why is my reaction mixture turning dark or forming a tar-like substance?
A3: Phenols are highly susceptible to oxidation, especially under the conditions of the Mannich reaction, which can lead to the formation of colored impurities and tarry materials.[7] The presence of resorcinolic impurities in the starting phenol can also contribute to persistent coloration of the product.[7] To mitigate this, it is important to use purified reagents, maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction, and avoid excessive temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or temperature gradually while monitoring the reaction progress by TLC or HPLC. |
| Suboptimal stoichiometry. | Experiment with varying the molar ratios of formaldehyde and amine to phenol. An excess of the former often favors disubstitution. | |
| Formation of monosubstituted or polysubstituted products. | Carefully control the stoichiometry and reaction time. Lower temperatures may favor monosubstitution, while higher temperatures and longer times can lead to more substitution. | |
| Formation of polymeric byproducts. | Avoid high reaction temperatures and localized overheating. Ensure efficient stirring. | |
| Formation of a White Precipitate (other than product) | Polymerization of formaldehyde (paraformaldehyde). | Ensure the formaldehyde solution is fresh and properly stored. The reaction can be initiated at a lower temperature to control the initial reaction rate. |
| Product is Difficult to Purify/Isolate | Presence of unreacted starting materials. | Optimize the reaction stoichiometry and time to ensure complete conversion of the limiting reagent. |
| Co-precipitation of isomers or byproducts. | Employ fractional crystallization from a suitable solvent system. Column chromatography can also be an effective purification method. | |
| Oily or sticky product. | This may indicate the presence of oligomeric species. Try triturating the crude product with a non-polar solvent to induce crystallization of the desired product. | |
| Product is Colored (Yellow to Brown) | Oxidation of the phenol ring. | Perform the reaction under an inert atmosphere (N2 or Ar). Use degassed solvents. |
| Impurities in the starting phenol. | Use high-purity phenol. Consider purifying the starting phenol by distillation or recrystallization if necessary. | |
| Presence of resorcinolic impurities. | Source phenol that is free from resorcinol or purify the starting material.[7] |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via the Mannich Reaction
This protocol is a representative procedure based on the principles of the Mannich reaction for phenols. Optimization of specific conditions may be necessary.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Ammonia (28% aqueous solution) or a secondary amine like dimethylamine
-
Hydrochloric acid (for pH adjustment)
-
Ethanol or Methanol (as solvent)
-
Sodium hydroxide (for neutralization)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add formaldehyde to the cooled phenol solution with continuous stirring.
-
In a separate beaker, cool the aqueous ammonia or amine solution in an ice bath.
-
Slowly add the cooled amine solution to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (typically 60-80 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Quantitative Data
The following table summarizes yield data for the synthesis of various phenolic Mannich bases, which can serve as a reference for expected outcomes in similar syntheses.
| Phenolic Starting Material | Amine | Product Name | Yield (%) |
| p-tert-butylphenol | Morpholine | 2,6-bis(morpholinomethyl)-4-tert-butylphenol | 45 |
| p-ethylphenol | Morpholine | 2,6-bis(morpholinomethyl)-4-ethylphenol | 28 |
| p-tert-butylphenol | Piperidine | 2,6-bis(piperidinomethyl)-4-tert-butylphenol | 54-56 |
| Hydroquinone | Piperidine | 2,5-bis(piperidinomethyl)hydroquinone | 53 |
| Hydroquinone | Diethylamine | 2,5-bis(diethylaminomethyl)hydroquinone | 43 |
| p-cresol | Morpholine | 2,6-bis(morpholinomethyl)-p-cresol | 49-73 |
Data adapted from a microscale synthesis procedure. Yields can vary based on reaction scale and conditions.[8]
Visualizations
Caption: Synthesis pathway of this compound.
References
- 1. scispace.com [scispace.com]
- 2. byjus.com [byjus.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
improving the yield and purity of 2,6-Bis(aminomethyl)phenol reactions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2,6-Bis(aminomethyl)phenol reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Prolong the reaction time. Reactions can sometimes require up to 72 hours for completion.[1]- Increase the reaction temperature. Monitor for potential side reactions at higher temperatures. |
| Suboptimal stoichiometry | - Ensure the correct molar ratio of phenol to the aminomethylating agent. A 1:2 ratio is often used for di-substitution.[1] | |
| Poor solvent choice | - Test a range of solvents with varying polarities. Polar solvents can sometimes enhance reaction kinetics, but this is not always the case.[1] | |
| Low Purity | Formation of isomers (e.g., 2,4-Bis(aminomethyl)phenol or mono-substituted products) | - Carefully control the reaction temperature, as this can influence selectivity.- Adjust the stoichiometry. Insufficient aminomethylating agent may favor mono-substitution. |
| Presence of unreacted starting materials | - Monitor the reaction progress using techniques like TLC or HPLC to ensure full consumption of the starting phenol.- If the reaction has stalled, consider adding a fresh portion of the aminomethylating reagent. | |
| Formation of by-products from side reactions | - Optimize the reaction temperature and time to minimize the formation of undesired products.- Consider alternative synthetic routes if side reactions are inherent to the current method. | |
| Product Degradation | Oxidation of the phenol | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents. |
| Temperature instability | - Maintain a consistent and controlled reaction temperature. Overheating can lead to decomposition. | |
| Purification Difficulties | Co-crystallization of impurities | - Experiment with different recrystallization solvents or solvent mixtures.- Consider a multi-step purification process, such as a combination of column chromatography and recrystallization. |
| Oily product that won't crystallize | - Attempt to precipitate the product by adding a non-polar solvent to a solution of the crude product in a polar solvent.- Convert the product to a salt (e.g., hydrochloride) which may be more crystalline, and then neutralize it back to the free base after purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Mannich reaction, which involves the aminoalkylation of a phenol. This reaction typically uses formaldehyde and a primary or secondary amine to introduce aminomethyl groups onto the aromatic ring. For the synthesis of this compound, the reaction is designed to promote di-substitution at the ortho positions.
Q2: What are the key parameters to control for maximizing the yield of the desired 2,6-isomer?
A2: The key parameters to control are:
-
Stoichiometry: Using a sufficient excess of formaldehyde and the amine can favor di-substitution at both ortho positions.[2]
-
Temperature: Temperature can affect the rate of reaction and the formation of by-products. It is crucial to find the optimal temperature that provides a reasonable reaction rate without promoting side reactions.
-
Reaction Time: The reaction may require an extended period to achieve complete di-substitution. Monitoring the reaction progress is essential.[1]
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction kinetics.[1]
Q3: What are the common impurities I should look for?
A3: Common impurities include:
-
Unreacted starting phenol.
-
Mono-substituted products (2-(aminomethyl)phenol).
-
Other isomers, such as 2,4-Bis(aminomethyl)phenol or 4-(aminomethyl)phenol.
-
Polymeric by-products.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: The following techniques are recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and assessing the purity of fractions during purification.
Q5: What are some effective purification strategies for this compound?
A5: Effective purification strategies include:
-
Recrystallization: This is a common method for purifying solid products. Experimenting with different solvents is often necessary to find the best conditions.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from isomers and other impurities.
-
Acid-Base Extraction: The basic aminomethyl groups allow for extraction into an acidic aqueous solution. The product can then be recovered by basifying the aqueous layer and extracting it with an organic solvent. This can be an effective way to remove non-basic impurities.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.
Experimental Protocols
General Protocol for the Synthesis of this compound via the Mannich Reaction
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Amine (e.g., dimethylamine, morpholine)
-
Solvent (e.g., ethanol, methanol, or 1,4-dioxane)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting phenol in the chosen solvent.
-
Add the amine to the solution and stir.
-
Slowly add formaldehyde to the reaction mixture. An ice bath may be necessary to control the initial exotherm.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for the required time (e.g., 24-72 hours). Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to protonate the amine groups.
-
Wash the mixture with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with sodium hydroxide to deprotonate the aminomethyl groups and precipitate the product.
-
Extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for optimizing reactions.
References
troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Bis(aminomethyl)phenol.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My reaction yield of this compound is lower than expected. What are the potential causes and solutions?
Low yields can often be attributed to suboptimal reaction conditions or the formation of side products. Here are some common factors to investigate:
-
Incomplete Reaction: The Mannich reaction used for synthesis may not have gone to completion.
-
Troubleshooting:
-
Ensure the stoichiometry of reactants (phenol, formaldehyde, and amine) is correct. An excess of formaldehyde and amine can favor di-substitution.[1]
-
Verify the reaction temperature and time are optimal. Mannich reactions of phenols can require heating to proceed efficiently.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
-
-
Formation of Side Products: Several side reactions can compete with the desired bis-aminomethylation.
-
Troubleshooting:
-
Over-alkylation: Formation of 2,4,6-Tris(aminomethyl)phenol is a common side product if the reaction is not carefully controlled.[1][2] To minimize this, use a precise molar ratio of reactants and consider a stepwise addition of formaldehyde.
-
Polymerization/Resin Formation: Phenols can polymerize in the presence of formaldehyde, especially under acidic conditions. Maintain a controlled temperature and pH to avoid this.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities.[3] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
2. I am observing colored impurities in my final product. What is their likely origin and how can I remove them?
The appearance of color, often yellow to reddish-brown, is a common issue and can indicate the presence of oxidation byproducts.
-
Source of Color:
-
Oxidation of the Phenolic Group: The phenol ring is electron-rich and can be easily oxidized, especially in the presence of air (oxygen) and light, or at elevated temperatures. This can form quinone-like structures which are highly colored.
-
Resorcinolic Impurities: Trace amounts of resorcinol in the starting phenol can lead to intensely colored byproducts during the Mannich reaction.[4]
-
-
Troubleshooting & Purification:
-
Prevention: Use high-purity starting materials and maintain an inert atmosphere during reaction and storage.[5] Store the final product protected from light and air.
-
Purification:
-
Recrystallization: This is an effective method for removing many impurities. Suitable solvent systems may include water-diol mixtures or other polar solvents.
-
Activated Carbon Treatment: A solution of the crude product can be treated with activated carbon to adsorb colored impurities, followed by filtration.
-
Column Chromatography: For high-purity requirements, silica gel chromatography can be employed to separate the desired product from colored and other non-polar impurities.
-
-
3. My purified this compound shows unexpected peaks in its NMR or HPLC analysis. What could these be?
Unexpected peaks are indicative of impurities or degradation products. Here are some possibilities:
-
Starting Materials: Unreacted phenol or residual amine.
-
Mono-substituted Product: 2-(Aminomethyl)phenol may be present if the reaction did not go to completion.
-
Tris-substituted Product: 2,4,6-Tris(aminomethyl)phenol is a likely byproduct of over-reaction.[1]
-
Isomers: Depending on the starting phenol, other positional isomers might be formed.
-
Degradation Products:
-
Oxidation Products: As mentioned, these can lead to a variety of byproducts.
-
Benzoxazines: Intramolecular cyclization between the aminomethyl group and the phenolic hydroxyl can form benzoxazine derivatives, especially upon heating.
-
-
Troubleshooting & Identification:
-
HPLC Analysis: A reverse-phase HPLC method can be used to separate impurities. A mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid is often effective.[6]
-
NMR Spectroscopy:
-
¹H NMR can help identify the number and position of aromatic protons, as well as the methylene protons of the aminomethyl groups.[7]
-
Compare the integration of the aromatic protons to the aminomethyl protons to check for the correct substitution pattern.
-
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of the impurities, aiding in their identification.
-
Quantitative Data Summary
The stability of this compound is crucial for its successful application. While specific kinetic data for this exact molecule is not widely published, the following table summarizes general stability considerations based on the chemistry of phenols and aminophenols.
| Parameter | Condition | Expected Stability | Potential Side Products/Degradation Pathway |
| pH | Acidic (pH < 4) | Moderate | Protonation of amino groups may increase solubility but can also promote side reactions like depolymerization of paraformaldehyde if used as a source. |
| Neutral (pH 6-8) | Good | Optimal range for many applications. | |
| Basic (pH > 9) | Low to Moderate | Increased susceptibility to oxidation.[3] The phenoxide ion is more readily oxidized. | |
| Temperature | Ambient | Good (in inert atmosphere) | Slow oxidation if exposed to air and light. |
| Elevated (> 80 °C) | Low | Increased rate of oxidation and potential for benzoxazine formation or other thermal degradation. | |
| Oxidizing Agents | Presence of O₂, H₂O₂, metal ions | Very Low | Rapid formation of colored quinone-type byproducts.[3] |
| Light | UV or prolonged exposure to daylight | Low | Photodegradation can occur, often initiated by radical mechanisms. |
Key Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for analyzing the purity of this compound and detecting common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
To understand the stability of your compound and identify potential degradation products, a forced degradation study can be performed.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the HPLC method described above to observe the formation of degradation products.
Visual Troubleshooting Guides
References
- 1. 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | Benchchem [benchchem.com]
- 2. epfl.ch [epfl.ch]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 6. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenol, 2,4,6-tris[(dimethylamino)methyl]- [webbook.nist.gov]
Technical Support Center: Purification of Crude 2,6-Bis(aminomethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,6-Bis(aminomethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Mannich reaction?
A1: Crude this compound, synthesized from phenol, formaldehyde, and an amine, can contain several types of impurities. These may include:
-
Unreacted starting materials: Residual phenol, formaldehyde, and the amine source.
-
Mono-substituted product: 2-(Aminomethyl)phenol, where only one aminomethyl group has been added to the phenol ring.
-
Polymeric byproducts: Phenol-formaldehyde resins can form, especially under certain reaction conditions.[1][2]
-
Oxidation products: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities.[3]
-
Isomeric impurities: Depending on the reaction control, other isomers of bis(aminomethyl)phenol might be formed.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q3: Is there a general-purpose recrystallization solvent for this compound?
A3: While a specific solvent system for this compound is not widely documented, a common approach for similar phenolic Mannich bases, such as 2,6-bis(morpholinomethyl)-p-cresol, is a mixed solvent system of methanol and water.[4] The principle is to dissolve the crude product in a minimal amount of hot methanol and then gradually add water until turbidity is observed, followed by cooling to induce crystallization.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Oiling Out (Formation of a liquid layer instead of crystals) | The compound is insoluble in the solvent at all temperatures, or the boiling point of the solvent is higher than the melting point of the compound. | - Ensure the correct solvent or solvent mixture is being used. - Try a different solvent system. Good starting points for polar compounds include ethanol, methanol/water, or acetone/hexane mixtures.[5] - Lower the temperature at which the solution becomes saturated. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated, or nucleation is slow. | - Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Place the solution in an ice bath or refrigerator to further lower the temperature. |
| Low Recovery of Pure Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities Remain in Crystals | The impurity has similar solubility characteristics to the product or is trapped within the crystal lattice. | - Consider a pre-purification step with activated carbon to adsorb colored impurities. - A second recrystallization may be necessary. - If oxidation is the cause, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product from Impurities | The mobile phase polarity is too high or too low. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - For polar compounds like this compound, a polar stationary phase like silica gel is appropriate. Mobile phases could include gradients of hexane/ethyl acetate or chloroform/methanol. |
| Tailing of the Product Peak | The compound is interacting too strongly with the stationary phase (e.g., acidic protons on silica gel interacting with the basic amine groups). | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. |
| Product Does Not Elute from the Column | The mobile phase is not polar enough to displace the highly polar compound from the stationary phase. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a chloroform/methanol mixture. - Ensure the compound was properly loaded onto the column; if it precipitated at the top, it will not move. |
| Cracking of the Silica Gel Bed | Improper packing of the column or rapid changes in solvent polarity. | - Ensure the silica gel is packed as a uniform slurry. - When running a gradient, change the solvent composition gradually to avoid generating heat that can cause cracks. |
Experimental Protocols
General Recrystallization Protocol (Methanol/Water System)
-
Dissolution: Place the crude this compound in a flask. Add a minimal amount of hot methanol and stir until the solid is completely dissolved.
-
Induce Precipitation: While the solution is still warm, slowly add water dropwise until the solution becomes cloudy (persistent turbidity).
-
Redissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
A study on a similar compound, 2,6-bis(morpholinomethyl)-p-cresol, reported a yield of 29% after recrystallization from methanol and water.[4]
General Column Chromatography Protocol (Silica Gel)
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 chloroform:methanol). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods (Hypothetical Data)
| Parameter | Recrystallization (Methanol/Water) | Column Chromatography (Silica Gel, Chloroform/Methanol Gradient) |
| Initial Purity (Crude) | 85% | 85% |
| Final Purity | >98% | >99% |
| Yield | 60-75% | 80-90% |
| Throughput | High | Low to Medium |
| Solvent Consumption | Moderate | High |
| Complexity | Low | High |
Note: The data in this table is hypothetical and serves as an illustrative comparison. Actual results will vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for purification methods.
References
Technical Support Center: Addressing Stability Issues of 2,6-Bis(aminomethyl)phenol in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2,6-Bis(aminomethyl)phenol in solution. The information is designed to assist researchers in anticipating and addressing potential challenges during their experiments.
Troubleshooting Guides
This section addresses common problems encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow/brown | Oxidation of the phenolic group. This can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions. | - Prepare solutions fresh whenever possible.- Use deoxygenated solvents (e.g., by sparging with nitrogen or argon).- Work under an inert atmosphere (e.g., in a glovebox).- Protect the solution from light by using amber vials or wrapping the container in aluminum foil.- Adjust the pH of the solution to a slightly acidic range (pH 4-6), if compatible with your experimental design. Phenolic compounds are generally more stable in acidic conditions.[1][2]- Consider the addition of antioxidants like ascorbic acid or sodium metabisulfite, if they do not interfere with your experiment. |
| Precipitation or cloudiness in the solution | - Poor solubility of this compound in the chosen solvent.- Change in pH affecting solubility.- Degradation products forming insoluble materials. | - Verify the solubility of this compound in your solvent system. Consider using a co-solvent if necessary.- Buffer the solution to maintain a stable pH.- If precipitation occurs upon storage, it may be a sign of degradation. Analyze the precipitate and the supernatant to identify the cause. |
| Inconsistent experimental results | Degradation of this compound leading to a lower effective concentration of the active compound. | - Implement the handling and storage recommendations outlined in the FAQs to minimize degradation.- Routinely check the purity and concentration of your stock and working solutions using a suitable analytical method like HPLC.- Prepare fresh solutions for each experiment, especially for sensitive applications. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | Formation of degradation products due to oxidation, polymerization, or reaction with other components in the solution. | - Perform forced degradation studies to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating analytical method.- Use a high-purity solvent and ensure all glassware is clean to avoid contaminants.- Analyze the solution using LC-MS to identify the mass of the unknown peaks and propose potential degradation products. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for this compound solid and its solutions?
A1:
-
Solid: Store this compound in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Solutions: Solutions of this compound are prone to degradation and should be prepared fresh for optimal results. If short-term storage is necessary, store the solution at 2-8°C in a tightly capped amber vial, with the headspace flushed with an inert gas. For longer-term storage, consider freezing aliquots at -20°C or below, but be aware that freeze-thaw cycles can also promote degradation.
Q2: How does pH affect the stability of this compound in solution?
A2: Phenolic compounds are generally more susceptible to oxidation at higher pH values (alkaline conditions). Therefore, to enhance stability, it is recommended to maintain the solution at a slightly acidic to neutral pH (pH 4-7), if your experimental protocol allows. Buffering the solution can help maintain a stable pH.
Q3: Is this compound sensitive to light?
A3: Yes, phenolic compounds can be light-sensitive and may undergo photodegradation. It is crucial to protect solutions of this compound from light by using amber glassware or by wrapping the containers with aluminum foil.
Experimental Protocols
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study, also known as stress testing, is essential for understanding the degradation pathways and developing a stability-indicating analytical method.[3][4][5][6] Here is a general protocol:
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified time. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70-80°C) for a specified time.
-
Photodegradation: Expose the stock solution in a photostability chamber to a specific light exposure (e.g., as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples at different time points using a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Q5: How do I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
General HPLC Method Development Strategy:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.
-
B: Acetonitrile or Methanol.
-
-
Elution: Begin with a gradient elution to separate the parent compound from any potential degradation products. A typical starting gradient could be 5-95% B over 20-30 minutes.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a common starting point for phenols is around 270-280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Optimization: Adjust the gradient slope, mobile phase composition, and pH to achieve good resolution between the parent peak and all degradation product peaks. The forced degradation samples will be crucial for this optimization.
-
Validation: Once the method is optimized, it must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3]
Data Presentation
Table 1: Stability of this compound in Aqueous Solution under Different pH Conditions
| pH | Temperature (°C) | Storage Duration (days) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Observations |
| 4.0 | 25 | 1 | ||||
| 4.0 | 25 | 7 | ||||
| 7.0 | 25 | 1 | ||||
| 7.0 | 25 | 7 | ||||
| 9.0 | 25 | 1 | ||||
| 9.0 | 25 | 7 |
Table 2: Forced Degradation of this compound
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 80°C | 2 | ||
| 0.1 M HCl, 80°C | 8 | ||
| 0.1 M NaOH, 60°C | 2 | ||
| 0.1 M NaOH, 60°C | 8 | ||
| 3% H₂O₂, RT | 8 | ||
| 3% H₂O₂, RT | 24 | ||
| Heat (80°C) | 24 | ||
| Photostability | - |
Visualizations
Caption: Forced degradation experimental workflow.
References
- 1. ijsred.com [ijsred.com]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 357205-95-9|2,6-Bis(methylamino)phenol|BLD Pharm [bldpharm.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
strategies to prevent the oxidation of 2,6-Bis(aminomethyl)phenol during storage
This technical support guide is intended for researchers, scientists, and drug development professionals to provide strategies for preventing the oxidation of 2,6-Bis(aminomethyl)phenol during storage.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of the solid compound | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, opaque container. Purge the container with an inert gas like nitrogen or argon before sealing. Store at reduced temperatures (2-8°C). |
| Appearance of insoluble particles in solution | Polymerization or formation of degradation products due to oxidation. | Filter the solution to remove particulates. For future prevention, prepare solutions fresh and use deoxygenated solvents. Consider adding an antioxidant to the solution if compatible with your application. |
| Decreased purity or potency observed in analytical tests (e.g., HPLC) | Chemical degradation of the compound. | Review storage conditions. Implement a rigorous stability testing protocol to determine the optimal storage conditions and shelf-life for your specific formulation or application. |
| Inconsistent experimental results | Variability in the quality of the stored this compound due to degradation. | Re-qualify the stored material using appropriate analytical techniques (e.g., NMR, HPLC, LC-MS) before use. If degradation is confirmed, procure a fresh batch of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize oxidation, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. The container should be opaque to prevent light exposure and tightly sealed to minimize contact with air. For long-term storage, purging the container with an inert gas such as nitrogen or argon is highly recommended.[1][2]
Q2: How does oxidation affect this compound?
A2: Oxidation of aminophenols typically proceeds through the formation of free radicals, leading to the formation of colored quinone-imine structures and, eventually, complex polymeric materials.[3][4][5] This degradation can result in discoloration of the compound, loss of purity and potency, and the formation of insoluble byproducts.
Q3: Are there any chemical stabilizers or antioxidants that can be used?
A3: Yes, the addition of antioxidants can help prevent the oxidation of aminophenols.[1][2] A combination of antioxidants, such as butylated hydroxytoluene (BHT) and ascorbic acid, along with a chelating agent like citric acid, can be an effective stabilizer system.[6] The choice of antioxidant will depend on the intended application and its compatibility with the downstream processes.
Q4: How can I monitor the stability of my stored this compound?
A4: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess purity and quantify the parent compound and any degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products. Visual inspection for color change is a simple, albeit non-quantitative, indicator of potential degradation.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored under ideal conditions (2-8°C, in the dark, under an inert atmosphere), the compound can be expected to remain stable for an extended period. However, a formal stability study is recommended to establish a definitive shelf-life for your specific material and storage configuration.
Data Presentation
The following table summarizes the expected stability of a phenolic compound, analogous to this compound, under various storage conditions over a 180-day period. This data is based on studies of other phenolic compounds and serves as a general guideline.
| Storage Condition | Temperature | Light Exposure | Atmosphere | Purity Retention (Approx. %) |
| Optimal | 5°C | Dark | Inert Gas | > 95% |
| Sub-optimal 1 | 25°C | Dark | Air | ~90% |
| Sub-optimal 2 | 5°C | Light | Air | ~85% |
| Poor | 25°C | Light | Air | < 80% |
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.
1. Materials:
- This compound
- Appropriate primary packaging (e.g., amber glass vials with inert-lined caps)
- Stability chambers with controlled temperature and humidity
- HPLC system with a suitable column and detectors
- Analytical standards of this compound
2. Procedure:
- Aliquot the this compound into the primary packaging. For solid samples, a consistent weight should be used. For solutions, a fixed concentration in a relevant solvent should be prepared.
- Prepare three sets of samples for each storage condition.
- Place the samples in stability chambers set to the following conditions:
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Long-term (control): 25°C ± 2°C / 60% RH ± 5% RH
- Pull samples for analysis at the following time points: 0, 1, 3, and 6 months.
- At each time point, visually inspect the samples for any changes in color or appearance.
- Analyze the samples by a validated HPLC method to determine the purity of this compound and to detect and quantify any degradation products.
- Compare the results from the accelerated conditions to the long-term control to establish a degradation profile.
Visualizations
Caption: Generalized oxidation pathway of this compound.
Caption: A workflow for troubleshooting storage issues of this compound.
References
- 1. kajay-remedies.com [kajay-remedies.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
resolving ambiguous results in the spectral analysis of 2,6-Bis(aminomethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous results during the spectral analysis of 2,6-Bis(aminomethyl)phenol.
Frequently Asked Questions (FAQs)
1. Why are the hydroxyl (OH) and amine (NH₂) proton signals broad or absent in the ¹H NMR spectrum?
The protons on the hydroxyl and amine groups are acidic and can undergo rapid chemical exchange with each other, with trace amounts of water in the solvent, or with acidic/basic impurities.[1][2] This exchange can lead to significant broadening of the signals, sometimes to the point where they merge with the baseline and become undetectable. The rate of this exchange is highly dependent on solvent, temperature, and sample purity.
2. How can I confirm the presence of the OH and NH₂ protons in the ¹H NMR spectrum?
A common and effective method is the D₂O exchange experiment .[2][3]
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
The signals corresponding to the OH and NH₂ protons will decrease in intensity or disappear completely, as the protons are replaced by deuterium, which is not observed in ¹H NMR.
-
3. The signals for the aminomethyl (-CH₂-) and aromatic protons are overlapping. How can I resolve them?
Signal overlap in the aromatic region is a common issue. Here are several strategies to resolve these signals:
-
Use a higher field NMR spectrometer: Higher magnetic field strengths will increase the dispersion of the signals.
-
2D NMR techniques:
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons. The aromatic protons will show correlations to each other, while the aminomethyl protons will likely appear as singlets unless there is coupling to the NH₂ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms. This is a powerful technique to unambiguously assign the -CH₂- protons to their corresponding carbon signal.
-
-
Change the solvent: Different deuterated solvents can induce changes in chemical shifts (solvent effects) that may resolve overlapping signals.
4. Why do I observe complex splitting patterns for the aromatic protons?
For this compound, the three aromatic protons are in different chemical environments. This will result in a complex splitting pattern, likely a combination of doublets and triplets, due to ortho and meta coupling. The symmetry of the molecule means there will be two equivalent aromatic protons and one unique aromatic proton, leading to an AX₂ spin system if the chemical shift difference is large enough.
5. How does pH affect the NMR spectrum?
The chemical shifts of both the phenolic OH and the aminomethyl NH₂ groups are sensitive to pH.[4][5]
-
Acidic conditions: The amine groups will be protonated to form -NH₃⁺, causing a downfield shift of the aminomethyl proton signals. The phenolic OH signal may also be affected.
-
Basic conditions: The phenolic OH will be deprotonated to form a phenoxide ion (O⁻), leading to a significant upfield shift of the aromatic proton signals due to increased electron density on the ring. The NH₂ signals may also shift.
It is crucial to control the pH of the NMR sample, or at least be aware of its potential effects, to ensure reproducibility.
Troubleshooting Guides
Issue 1: Ambiguous Peak Assignments in the ¹³C NMR Spectrum
Problem: Difficulty in distinguishing between the aromatic carbons and the carbon of the aminomethyl group.
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| DEPT-135 Experiment | Run a standard DEPT-135 pulse sequence. | Methylene (-CH₂) carbons will appear as negative peaks, while methine (-CH) and methyl (-CH₃) carbons will be positive. Quaternary carbons will be absent. This will clearly identify the -CH₂- signal. |
| HSQC Experiment | Acquire a ¹H-¹³C HSQC spectrum. | This will show a correlation between each carbon and its directly attached proton(s), providing unambiguous assignment of the aminomethyl carbon and the protonated aromatic carbons. |
| Predict Chemical Shifts | Compare experimental shifts to predicted values from NMR prediction software or data from similar compounds. | Use the provided table of expected chemical shifts as a reference. |
Issue 2: Broad or Unresolved Peaks in the IR Spectrum
Problem: The OH and NH stretching bands are overlapping, making it difficult to confirm the presence of both functional groups.
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| Dilution Study | Acquire IR spectra at different concentrations in a non-polar solvent (e.g., CCl₄). | Intermolecular hydrogen bonding is concentration-dependent. The broad band associated with intermolecular H-bonding will decrease upon dilution, while a sharper "free" OH peak may appear. Intramolecular hydrogen bonds between the OH and adjacent aminomethyl groups will be less affected by concentration.[6] |
| Temperature Study | Acquire IR spectra at different temperatures. | Increasing the temperature can disrupt hydrogen bonding, potentially leading to a sharpening of the OH and NH bands. |
| Solvent Study | Acquire spectra in different solvents (e.g., a protic vs. an aprotic solvent). | The position and shape of the OH and NH stretching bands are highly sensitive to the solvent due to varying degrees of hydrogen bonding with the solvent molecules. |
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
(Note: These are estimated values based on data for 2-(aminomethyl)phenol and general principles. Actual values may vary.)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Ar-H (para to OH) | ~6.8 - 7.0 | ~115 - 120 | Expected to be a triplet. |
| Ar-H (ortho to OH) | ~7.0 - 7.2 | ~125 - 130 | Expected to be a doublet. |
| -CH₂- | ~3.8 - 4.2 | ~40 - 45 | May be a singlet or show coupling to NH₂ protons. |
| -NH₂ | Variable (broad) | - | Highly dependent on solvent and concentration. |
| -OH | Variable (broad) | - | Highly dependent on solvent and concentration. |
| Ar-C (ipso to OH) | - | ~150 - 155 | Quaternary carbon. |
| Ar-C (ipso to -CH₂) | - | ~128 - 135 | Quaternary carbon. |
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |
| O-H | Stretching (H-bonded) | 3200 - 3600 | Broad |
| N-H | Stretching | 3300 - 3500 | Medium, can be a doublet |
| C-H (aromatic) | Stretching | 3000 - 3100 | Sharp, multiple bands |
| C-H (aliphatic) | Stretching | 2850 - 2960 | Medium |
| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to strong, multiple bands |
| C-N | Stretching | 1020 - 1250 | Medium |
| C-O | Stretching | 1200 - 1260 | Strong |
Visualizations
Caption: Troubleshooting workflow for common NMR and IR spectral ambiguities.
Caption: Experimental workflow for a D₂O exchange experiment in NMR.
References
- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
challenges and solutions for scaling up 2,6-Bis(aminomethyl)phenol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2,6-Bis(aminomethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent method for synthesizing this compound is the Mannich reaction. This three-component condensation reaction involves a phenol, formaldehyde, and a primary or secondary amine. For this compound, this typically involves the reaction of phenol with formaldehyde and ammonia or a protected amine.
Q2: What are the primary challenges when scaling up the Mannich reaction for this compound synthesis?
A2: Key challenges in scaling up this synthesis include:
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Exothermic Reaction Control: The Mannich reaction is often exothermic, requiring careful temperature management to prevent runaway reactions and the formation of by-products.
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By-product Formation: Undesired isomers (e.g., 2,4-Bis(aminomethyl)phenol), oligomers, and polymers can form, complicating purification and reducing the yield of the target compound. The reaction conditions, such as temperature, solvent polarity, and reaction time, can significantly influence the formation of these by-products.[1]
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Purification: Separating the desired 2,6-disubstituted product from unreacted starting materials, monosubstituted intermediates, and other by-products can be challenging at a large scale.
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Handling of Reagents: Formaldehyde is a hazardous substance, and its handling at an industrial scale requires specific safety protocols.
Q3: How can I minimize the formation of by-products during the synthesis?
A3: Minimizing by-product formation can be achieved by optimizing reaction conditions. This includes:
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Control of Stoichiometry: Precise control over the molar ratios of the reactants is crucial.
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Temperature and Reaction Time: Lowering the reaction temperature and optimizing the reaction time can help to reduce the formation of polymeric by-products.
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Solvent Selection: The polarity of the solvent can influence the reaction pathway and selectivity.[1]
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pH Control: Maintaining an optimal pH can be critical for directing the reaction towards the desired product.
Q4: What are the recommended purification methods for large-scale production of this compound?
A4: At an industrial scale, a multi-step purification process is often employed. This can include:
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Extraction: Liquid-liquid extraction to remove unreacted phenol and other organic-soluble impurities.
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Crystallization: The product can be crystallized from a suitable solvent system to achieve high purity. This method is effective for removing isomers and other closely related impurities.
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Distillation: While potentially challenging due to the high boiling point and potential for decomposition of this compound, vacuum distillation can be used to remove volatile impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor reaction progress using techniques like HPLC or TLC to determine the optimal endpoint.[1] |
| - Ensure adequate mixing to maintain homogeneity, especially in larger reactors. | |
| Side Reactions/By-product Formation | - Optimize the molar ratio of reactants. An excess of the amine and formaldehyde may be required to drive the reaction to completion, but can also lead to more by-products. |
| - Lower the reaction temperature to disfavor the formation of polymeric materials. | |
| - Investigate the effect of different solvents on the reaction selectivity.[1] | |
| Losses During Work-up and Purification | - Optimize the extraction pH to ensure the product is in the desired phase. |
| - Screen different crystallization solvents and conditions (temperature, cooling rate) to maximize recovery. |
Issue 2: Poor Purity of the Final Product (High Levels of Isomers or Oligomers)
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | - Adjust the reaction temperature; higher temperatures can sometimes lead to the formation of more complex mixtures. |
| - Modify the rate of addition of formaldehyde to the reaction mixture; a slower addition rate may improve selectivity. | |
| Inefficient Purification | - Employ a multi-step purification strategy. For instance, an initial extraction followed by crystallization. |
| - For crystallization, consider using a solvent/anti-solvent system to improve the selectivity of crystal formation. | |
| - If feasible, explore column chromatography for very high purity requirements, although this may be less practical for very large scales. |
Experimental Protocols
Illustrative Pilot-Scale Synthesis of this compound via Mannich Reaction
Disclaimer: This is a generalized protocol and should be optimized for specific equipment and safety standards.
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Reactor Setup: A 100 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel is charged with phenol (10 kg) and a suitable solvent (e.g., ethanol, 30 L).
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Reaction Initiation: The mixture is cooled to 10-15 °C. An aqueous solution of ammonia (30%, 15 L) is added slowly while maintaining the temperature below 20 °C.
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Formaldehyde Addition: An aqueous solution of formaldehyde (37%, 18 kg) is added dropwise over 2-3 hours, ensuring the reaction temperature does not exceed 25 °C.
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Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by HPLC.
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Work-up: The reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting residue is taken up in water and the pH is adjusted to >10 with a sodium hydroxide solution. The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate) to remove organic impurities.
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Product Isolation: The pH of the aqueous phase is then adjusted to ~8-9, at which point the this compound product may precipitate. If it does not, the aqueous layer is extracted with a different organic solvent (e.g., dichloromethane).
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Purification: The crude product is further purified by crystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity of this compound (Illustrative Data)
| Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 25 | 48 | 75 | 85 |
| 40 | 24 | 82 | 78 |
| 60 | 12 | 85 | 65 |
Table 2: Influence of Solvent on Product Purity (Illustrative Data)
| Solvent | Crude Yield (%) | Purity by HPLC (%) |
| Ethanol | 78 | 88 |
| Water | 72 | 82 |
| Dioxane | 65 | 75 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
alternative and more efficient synthetic pathways to 2,6-Bis(aminomethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Bis(aminomethyl)phenol. Below are detailed alternative and efficient synthetic pathways, complete with experimental protocols, troubleshooting advice, and data presentation.
Synthetic Pathways Overview
Several synthetic routes to this compound have been explored. The most common and efficient pathways initiate from readily available phenolic starting materials. The key strategies involve the introduction of functional groups at the ortho positions that can be subsequently converted to aminomethyl groups. The two primary pathways detailed here are:
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Pathway A: From p-Cresol via Bromination and Gabriel Synthesis. This is a robust method involving the initial formation of 2,6-bis(hydroxymethyl)-4-methylphenol, followed by bromination and subsequent amination via the Gabriel synthesis.
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Pathway B: From Phenol via Reductive Amination. This alternative pathway involves the formylation of phenol to yield 2,6-diformylphenol, which is then converted to the target molecule via reductive amination.
Below is a visual representation of these pathways.
Caption: Overview of Synthetic Pathways to this compound
Pathway A: From p-Cresol via Gabriel Synthesis
This pathway is often favored due to the high yields and selectivity of the Gabriel synthesis for producing primary amines.
Experimental Protocols
Step 1: Synthesis of 2,6-Bis(hydroxymethyl)-4-methylphenol [1]
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Reaction: A mixture of p-cresol (108 g), 38 wt% formalin (215 g), sodium hydroxide (50 g), and water (200 g) is reacted for 96 hours at 25°C. The reaction mixture is then neutralized with acetic acid.
-
Work-up: The product is typically isolated by filtration and can be purified by recrystallization.
-
Yield: Approximately 75 mol%.[1]
Step 2: Synthesis of 2,6-Bis(bromomethyl)-4-methylphenol
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Reaction: 2,6-Bis(hydroxymethyl)-4-methylphenol is treated with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or diethyl ether at 0°C to room temperature.
-
Work-up: The reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Note: This reaction should be performed in a well-ventilated fume hood as PBr₃ and HBr are corrosive and toxic.
Step 3: Gabriel Synthesis of this compound [2][3][4][5]
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Reaction: 2,6-Bis(bromomethyl)-4-methylphenol is reacted with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution.
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Intermediate Isolation: The resulting N-alkylphthalimide intermediate can be isolated by precipitation upon addition of water.
-
Deprotection: The phthalimide protecting group is removed by reacting the intermediate with hydrazine hydrate in a protic solvent like ethanol or methanol. This step cleaves the phthalimide group to yield the desired primary amine and a phthalhydrazide precipitate.[2][3]
-
Work-up: The phthalhydrazide precipitate is removed by filtration. The filtrate, containing the product, is then concentrated. The crude product can be purified by acid-base extraction or column chromatography.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1. Hydroxymethylation | p-Cresol | Formaldehyde, NaOH | Water | 96 hours | 25°C | ~75 |
| 2. Bromination | 2,6-Bis(hydroxymethyl)phenol | PBr₃ or HBr | DCM | 2-4 hours | 0°C to RT | 80-90 |
| 3a. Gabriel Alkylation | 2,6-Bis(bromomethyl)phenol | Potassium Phthalimide | DMF | 4-8 hours | 80-100°C | >90 |
| 3b. Hydrazinolysis | N-alkylphthalimide intermediate | Hydrazine Hydrate | Ethanol | 12-16 hours | Reflux | 85-95 |
Troubleshooting and FAQs
Q1: The yield of the hydroxymethylation step is low. What could be the issue?
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A1: Low yields in the hydroxymethylation of p-cresol can be due to several factors:
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Reaction Time: This reaction is slow at room temperature; ensure it proceeds for the full 96 hours.
-
Reagent Quality: The concentration of the formalin solution is critical. Use a fresh, properly stored solution.
-
pH Control: The basicity of the solution is important for the reaction to proceed. Ensure the sodium hydroxide is fully dissolved.
-
Side Reactions: Polymerization of the starting materials and products can occur. Control the temperature carefully to minimize this.
-
Q2: During the bromination step, I am observing multiple products by TLC analysis.
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A2: The formation of multiple products suggests side reactions are occurring.
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Over-bromination: The phenolic ring can be susceptible to electrophilic bromination if the conditions are too harsh. Use a milder brominating agent or control the stoichiometry carefully.
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Ether Formation: Intermolecular etherification of the benzylic alcohols can occur under acidic conditions. Ensure the reaction is not heated excessively.
-
Q3: The final deprotection with hydrazine is not going to completion.
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A3: Incomplete deprotection in the Gabriel synthesis can be addressed by:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time (12-16 hours).
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Hydrazine Equivalents: Use a sufficient excess of hydrazine hydrate to drive the reaction to completion.
-
Solvent: A protic solvent like ethanol or methanol is necessary to facilitate the reaction.
-
Caption: Workflow for the Gabriel Synthesis of this compound
Pathway B: From Phenol via Reductive Amination
This pathway offers a more direct route but can present challenges in the initial formylation step.
Experimental Protocols
Step 1: Synthesis of 2,6-Diformylphenol
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Reaction: This can be achieved through various formylation methods such as the Duff reaction or the Reimer-Tiemann reaction. For the Duff reaction, phenol is heated with hexamethylenetetramine in glycerol or acetic acid.
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Work-up: The reaction mixture is hydrolyzed with acid, and the product is isolated by steam distillation or extraction.
Step 2: Reductive Amination [6][7][8]
-
Reaction: 2,6-Diformylphenol is dissolved in a suitable solvent, such as methanol, and treated with an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise.
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Work-up: The reaction is quenched with water, and the pH is adjusted. The product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The product is then purified.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1. Formylation | Phenol | Hexamethylenetetramine, Acid | Glycerol | 4-6 hours | 140-160°C | 30-50 |
| 2. Reductive Amination | 2,6-Diformylphenol | Ammonia source, NaBH₄ | Methanol | 2-4 hours | 0°C to RT | 70-85 |
Troubleshooting and FAQs
Q1: The yield of the formylation step is very low, and I get a lot of tar-like byproducts.
-
A1: Formylation of phenols can be challenging.
-
Reaction Conditions: The temperature control is crucial. High temperatures can lead to polymerization and decomposition.
-
Reagent Stoichiometry: The ratio of phenol to the formylating agent is important.
-
Alternative Methods: Consider exploring other formylation methods if the Duff reaction is not efficient for your setup.
-
Q2: During the reductive amination, I am observing the formation of the corresponding alcohol instead of the amine.
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A2: The formation of the diol (2,6-bis(hydroxymethyl)phenol) indicates that the reduction of the aldehyde is occurring faster than the imine formation and reduction.
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Reaction Conditions: Ensure that the imine has sufficient time to form before adding the reducing agent. This can be achieved by pre-mixing the aldehyde and the ammonia source for a period before adding the hydride.
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Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often more selective for the reduction of imines in the presence of aldehydes compared to sodium borohydride (NaBH₄).
-
Q3: How can I purify the final this compound?
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A3: The basic nature of the amino groups allows for purification via acid-base extraction.
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Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
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Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.
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Wash the aqueous layer with an organic solvent to remove any non-basic impurities.
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Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
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Dry the organic layer and remove the solvent to obtain the purified product.
-
Caption: Workflow for the Reductive Amination of this compound
References
- 1. prepchem.com [prepchem.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 2,6-Bis(aminomethyl)phenol and Structurally Related Phenolic Compounds
In the landscape of chemical research and drug development, phenolic compounds are a cornerstone due to their diverse biological and chemical activities. Among these, 2,6-Bis(aminomethyl)phenol and its structural analogs represent a class of molecules with significant potential in areas ranging from catalysis to therapeutics. This guide provides a comparative analysis of this compound with two structurally similar compounds: 2,6-Bis(hydroxymethyl)phenol and 2,4,6-Tris(dimethylaminomethyl)phenol. The analysis focuses on their synthesis, antioxidant properties, antimicrobial activity, and catalytic applications, supported by available experimental data.
Structural Comparison
The three compounds share a common phenolic backbone but differ in the nature and number of their substituents, which significantly influences their chemical properties and biological activities.
| Compound | Structure | Key Features |
| This compound | ![]() | Contains two primary aminomethyl groups at the ortho positions. The presence of basic amino groups and an acidic phenolic hydroxyl group gives it amphiprotic character. |
| 2,6-Bis(hydroxymethyl)phenol | ![]() | Features two hydroxymethyl groups at the ortho positions. These groups can participate in hydrogen bonding and act as ligands for metal ions. |
| 2,4,6-Tris(dimethylaminomethyl)phenol | ![]() | Possesses three tertiary aminomethyl groups at the ortho and para positions. The increased number of amino groups enhances its basicity and catalytic potential.[1] |
Synthesis Overview
These compounds are typically synthesized through Mannich-type reactions, a versatile method for the aminoalkylation of acidic protons located on a carbon atom.
Experimental Protocol: Synthesis of Phenolic Mannich Bases
A general procedure for the synthesis of aminomethylphenols involves the reaction of a phenol with formaldehyde and a primary or secondary amine.[2]
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Reaction Setup: A mixture of the starting phenol, formaldehyde (often as a 37% aqueous solution), and the corresponding amine (e.g., ammonia for primary amines, dimethylamine for tertiary amines) is prepared in a suitable solvent, such as ethanol or water.
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Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, which can range from room temperature to reflux, for a period of several hours to days.
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate or be extracted with an organic solvent. Purification is often achieved through recrystallization or column chromatography.
Comparative Performance Analysis
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The introduction of aminomethyl groups can modulate this activity. Some studies on Mannich bases of other phenols have shown that the introduction of aminomethyl groups can enhance antioxidant activity compared to the parent phenol.[2][3]
Hypothetical Comparative Antioxidant Activity:
| Compound | Predicted DPPH Radical Scavenging Activity (IC50) | Rationale |
| This compound | Moderate | The electron-donating nature of the aminomethyl groups may enhance the hydrogen-donating ability of the phenolic hydroxyl group. |
| 2,6-Bis(hydroxymethyl)phenol | Low to Moderate | The hydroxymethyl groups are less electron-donating than aminomethyl groups, likely resulting in lower antioxidant activity compared to its amino counterpart. |
| 2,4,6-Tris(dimethylaminomethyl)phenol | Moderate to High | The presence of three electron-donating groups could significantly increase the electron density on the phenol ring, potentially leading to higher radical scavenging activity. |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds are dissolved in a suitable solvent to create a series of concentrations.
-
Reaction: A small volume of each concentration of the test compound is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation and Measurement: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes). The absorbance of the solutions is then measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Antimicrobial Activity
Phenolic compounds often exhibit antimicrobial properties. The introduction of aminomethyl groups can enhance this activity, as the basic nitrogen atoms can interact with microbial cell membranes. Studies on various phenolic Mannich bases have demonstrated their potential as antibacterial and antifungal agents.[4][5]
Hypothetical Comparative Antimicrobial Activity:
| Compound | Predicted Antimicrobial Activity (MIC) | Rationale |
| This compound | Potentially Significant | The primary amino groups can be protonated at physiological pH, leading to electrostatic interactions with negatively charged components of microbial cell walls. |
| 2,6-Bis(hydroxymethyl)phenol | Likely Low | Lacks the basic amino groups that are often crucial for the antimicrobial activity of this class of compounds. |
| 2,4,6-Tris(dimethylaminomethyl)phenol | Potentially High | The presence of three lipophilic dimethylaminomethyl groups may facilitate membrane disruption and exhibit broad-spectrum antimicrobial activity. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: A serial two-fold dilution of the test compound is prepared in the broth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Catalytic Applications
Phenolic compounds with chelating aminomethyl or hydroxymethyl groups are excellent ligands for a variety of metal ions. The resulting metal complexes often exhibit significant catalytic activity. 2,4,6-Tris(dimethylaminomethyl)phenol, in particular, is widely used as a catalyst and curing agent in the production of epoxy resins and polyurethanes.[1][6] The aminomethyl groups act as Lewis bases, accelerating the polymerization reactions. Metal complexes of aminophenol ligands have also been explored as catalysts in various organic transformations, including oxidation reactions.[7]
Potential Catalytic Efficiency:
| Compound | Predicted Catalytic Performance | Rationale |
| This compound | Good Ligand for Catalysis | The two aminomethyl groups and the phenolic oxygen can form stable complexes with transition metals, which can then act as catalysts. |
| 2,6-Bis(hydroxymethyl)phenol | Good Ligand for Catalysis | Similar to its amino counterpart, it can form stable metal complexes with catalytic potential. |
| 2,4,6-Tris(dimethylaminomethyl)phenol | Excellent Catalyst/Accelerator | The three tertiary amine groups provide multiple active sites for catalysis, particularly in polymerization reactions.[1] |
Conclusion
While direct comparative data is scarce, the structural differences between this compound, 2,6-Bis(hydroxymethyl)phenol, and 2,4,6-Tris(dimethylaminomethyl)phenol allow for informed predictions of their relative performance in various applications. The presence and nature of the ortho and para substituents are critical in defining their antioxidant, antimicrobial, and catalytic properties. 2,4,6-Tris(dimethylaminomethyl)phenol stands out for its established role as a catalyst, while this compound shows promise for applications where its chelating and basic properties can be exploited, such as in the design of novel antimicrobial agents or catalytic systems. Further side-by-side experimental evaluations are necessary to quantitatively confirm these predicted differences and to fully unlock the potential of these versatile phenolic compounds in research and development.
References
- 1. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. merit.url.edu [merit.url.edu]
- 5. Synthesis, characterization and evaluation of mannich bases as potent antifungal and hydrogen peroxide scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenol, 2,4,6-tris[(dimethylamino)methyl]- [webbook.nist.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Validated Analytical Methods for 2,6-Bis(aminomethyl)phenol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,6-Bis(aminomethyl)phenol, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality, safety, and efficacy. The selection of a suitable analytical method is paramount and is guided by factors such as sensitivity, selectivity, and the nature of the sample matrix. This guide provides a comparative overview of common analytical techniques that can be adapted and validated for the quantification of this compound, offering supporting experimental data from analogous compounds to inform method development and validation strategies.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used techniques for the analysis of phenolic compounds. The choice between these methods will depend on the specific requirements of the analysis, including the volatility and thermal stability of the analyte and the complexity of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. |
| Typical Stationary Phase | C18, C8, Mixed-mode (e.g., SCX/C18) | Polysiloxane-based (e.g., 5% diphenyl/95% dimethylpolysiloxane) |
| Typical Mobile Phase/Carrier Gas | Acetonitrile, Methanol, Water, Buffers | Helium, Nitrogen |
| Detection | UV-Vis, Diode Array (DAD), Fluorescence, Mass Spectrometry (MS) | Mass Spectrometry (MS) |
| Derivatization | Often not required, but can be used to enhance detection. | Frequently required for polar analytes like phenols to improve volatility and chromatographic performance. |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and sample preparation. |
| Selectivity | Good, can be enhanced with selective detectors (e.g., MS). | Excellent, provides structural information for peak identification. |
| Sensitivity | Varies with detector, can be very high with MS or fluorescence detection. | Typically very high, especially in selected ion monitoring (SIM) mode. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC and GC-MS that can serve as a starting point for the development of a validated method for this compound quantification.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established procedures for the analysis of aminophenol isomers and other phenolic compounds.[1][2][3][4]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Mixed-mode stationary phase containing both strong cation exchange (SCX) and C18 moieties (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 85:15 (v/v) mixture of aqueous phosphate buffer (20 mM, pH 4.85) and methanol.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.[1]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters (based on analogous compounds): The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]
| Parameter | Typical Acceptance Criteria | Expected Performance (based on aminophenol analysis) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on methods developed for the analysis of aminophenols and other phenolic compounds, which often require derivatization to enhance volatility.[10][11][12]
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Autosampler for liquid injection.
2. Chromatographic and MS Conditions:
-
Column: Rtx-5MS (or equivalent 5% diphenyl/95% dimethylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Derivatization and Sample Preparation:
-
Derivatizing Agent: Acetic anhydride or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Derivatization Procedure: To 1 mL of the sample solution in a suitable solvent (e.g., acetonitrile), add 100 µL of pyridine and 200 µL of acetic anhydride. Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before injection.
-
Standard and Sample Preparation: Prepare standard and sample solutions in a solvent compatible with the derivatization reaction.
4. Validation Parameters (based on analogous compounds):
| Parameter | Typical Acceptance Criteria | Expected Performance (based on derivatized aminophenol analysis) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.0% |
| Precision (% RSD) | ≤ 5.0% | ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL |
Mandatory Visualizations
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC-MS analytical methods.
Caption: HPLC analytical workflow for this compound quantification.
Caption: GC-MS analytical workflow for this compound quantification.
References
- 1. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 10. academic.oup.com [academic.oup.com]
- 11. irjet.net [irjet.net]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Structural Confirmation of Novel 2,6-Bis(aminomethyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For the class of 2,6-bis(aminomethyl)phenol derivatives, which hold potential in various therapeutic areas, unambiguous structural elucidation is critical for establishing structure-activity relationships and ensuring intellectual property protection. This guide provides a comparative overview of common analytical techniques and presents supporting experimental data for the confirmation of these novel structures.
Spectroscopic and Crystallographic Analyses: A Multi-faceted Approach
A combination of spectroscopic and crystallographic methods is essential for the comprehensive characterization of this compound derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction.
Table 1: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information on the chemical environment, number, and connectivity of protons. | Readily available, non-destructive, provides detailed structural information. | Can be complex to interpret for large molecules, solvent choice can affect spectra. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in a molecule. | Complements ¹H NMR, useful for identifying skeletal structure. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (ESI-MS) | Determines the molecular weight and can provide fragmentation patterns for structural clues.[1][2] | High sensitivity, requires very small sample amounts. | Isomeric compounds can be difficult to distinguish without fragmentation analysis. |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] | Unambiguous determination of molecular structure and stereochemistry.[3][6] | Requires a suitable single crystal, which can be challenging to grow. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups.[4][6] | Quick and simple method for functional group analysis. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are typical experimental protocols for the synthesis and characterization of a novel this compound derivative.
General Synthetic Procedure: Mannich-Type Reaction
The synthesis of this compound derivatives can often be achieved through a Mannich-type reaction.[7][8][9]
-
Reactant Preparation: A solution of the starting phenol is prepared in a suitable solvent, such as ethanol or dioxane.
-
Addition of Reagents: To this solution, the desired primary or secondary amine and formaldehyde (or paraformaldehyde) are added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction and washing. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure this compound derivative.
Structural Characterization Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is performed to determine the molecular weight of the synthesized compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Single-Crystal X-ray Diffraction: A single crystal of the compound of suitable quality is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K). The structure is solved and refined using appropriate software packages to yield the final crystallographic information.
Illustrative Experimental Data
The following tables present hypothetical but representative data for a novel this compound derivative ("Compound X").
Table 2: ¹H NMR Spectral Data for Compound X
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 | d | 2H | Ar-H |
| 6.80 | t | 1H | Ar-H |
| 4.50 (broad s) | s | 1H | Ar-OH |
| 3.80 | s | 4H | Ar-CH₂-N |
| 2.50 | t | 4H | N-CH₂-R |
| 1.60 | m | 4H | N-CH₂-CH₂-R |
| 0.95 | t | 6H | -CH₃ |
Table 3: Mass Spectrometry and X-ray Crystallography Data for Compound X
| Parameter | Value |
| Molecular Formula | C₁₈H₃₂N₂O |
| Calculated Mass [M+H]⁺ | 293.2593 |
| Observed Mass [M+H]⁺ | 293.2598 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 12.789 Å, β = 98.76° |
| Final R-factor | 0.045 |
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the synthesis and structural confirmation of novel this compound derivatives.
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for the structural confirmation of the final product.
References
- 1. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
a comparative study of the effectiveness of different synthetic routes
For Researchers, Scientists, and Drug Development Professionals
Oseltamivir phosphate, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic routes. This guide provides a comparative study of the effectiveness of different approaches to oseltamivir synthesis, focusing on the influential Roche industrial synthesis, an azide-free alternative, and the innovative Diels-Alder approach pioneered by E.J. Corey.
Comparative Data of Selected Oseltamivir Synthetic Routes
The following table summarizes key quantitative data for the selected synthetic routes to oseltamivir.
| Metric | Roche Industrial Route | Azide-Free Route (Karpf/Trussardi Modification) | Corey's Diels-Alder Route |
| Starting Material | (-)-Shikimic Acid | (-)-Shikimic Acid | Butadiene and 2,2,2-trifluoroethyl acrylate |
| Number of Steps | ~12 steps | ~10 steps | ~12 steps |
| Overall Yield | 17-22%[1] | Not explicitly stated, but avoids hazardous azide intermediates | ~30% |
| Key Reactions | Azide displacement, Epoxidation | Epoxide opening with allyl amine, Reductive amination | Asymmetric Diels-Alder, Iodolactamization, Aziridination |
| Purity | High purity (99.7%) achievable[1] | High purity expected for pharmaceutical applications | High purity achievable |
| Safety Concerns | Use of potentially explosive azide reagents and intermediates.[1][2] | Avoids the use of hazardous azides.[1] | Involves standard laboratory reagents with manageable risks |
| Scalability | Proven for large-scale industrial production.[2] | Designed for improved safety in large-scale synthesis | Demonstrated on a gram scale |
Experimental Protocols
Detailed methodologies for key transformations in each synthetic route are provided below.
Roche Industrial Synthesis (Azide-Dependent)
The industrial synthesis of oseltamivir by Roche starts from naturally sourced (-)-shikimic acid and critically involves the use of azide chemistry.[1][3]
Key Step: Azide-mediated Epoxide Opening and Subsequent Transformations
-
Epoxidation of Shikimic Acid Derivative: A protected derivative of ethyl shikimate is treated with a suitable oxidizing agent to form a key epoxide intermediate.
-
Regioselective Epoxide Opening with Azide: The epoxide is opened by an azide nucleophile (e.g., sodium azide) to introduce the first nitrogen functionality at the C5 position. This reaction is typically carried out in a polar aprotic solvent.
-
Formation of Aziridine: The resulting amino alcohol is converted to an aziridine through mesylation and subsequent intramolecular cyclization.
-
Second Azide Opening of Aziridine: The aziridine is then opened with another azide nucleophile to install the second nitrogen functionality at the C4 position.
-
Reduction and Acetylation: The azide groups are reduced to amines (e.g., via Staudinger reaction or catalytic hydrogenation), followed by selective N-acetylation to yield oseltamivir.
Azide-Free Synthesis (Karpf/Trussardi Modification)
To mitigate the safety risks associated with azides, an azide-free route was developed, also starting from a shikimic acid-derived epoxide.[1]
Key Step: Epoxide Opening with Allyl Amine
-
Epoxide Formation: Similar to the Roche process, a protected ethyl shikimate is converted to the corresponding epoxide.
-
Lewis Acid-Catalyzed Epoxide Opening: The epoxide is treated with allyl amine in the presence of a Lewis acid, such as magnesium bromide diethyl etherate.[1] This reaction regioselectively opens the epoxide to form a 1,2-amino alcohol.
-
Reductive Deallylation: The allyl group is removed via reduction on a palladium catalyst, promoted by ethanolamine, to yield the free 1,2-amino alcohol.[1]
-
Final Steps: The synthesis is completed through a series of steps including protection, introduction of the 3-pentyloxy side chain, and acetylation.
Corey's Diels-Alder Route
This innovative approach avoids the use of shikimic acid altogether, constructing the cyclohexene core via an asymmetric Diels-Alder reaction.[1][4]
Key Steps: Cyclohexene Ring Construction and Functionalization
-
Asymmetric Diels-Alder Reaction: Butadiene reacts with the ester of acrylic acid and 2,2,2-trifluoroethanol in the presence of a CBS catalyst to form the cyclohexene ring with high enantioselectivity.[1][4]
-
Iodolactamization: The resulting ester is converted to an amide, which then undergoes iodolactamization with iodine and a promoter like trimethylsilyl triflate to form a bicyclic lactam.[1][4]
-
Alkene Formation: The iodine substituent is removed via an elimination reaction with DBU to introduce a double bond.
-
Aziridination and Ring Opening: The newly formed double bond is functionalized via bromination and subsequent intramolecular displacement to form an aziridine. This aziridine is then opened with 3-pentanol to introduce the characteristic ether side chain and the second amino group.[1]
-
Deprotection and Final Product Formation: Removal of the BOC protecting group with phosphoric acid yields oseltamivir phosphate.[1]
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Roche Industrial Synthesis Workflow.
Caption: Azide-Free Synthesis Workflow.
Caption: Corey's Diels-Alder Synthesis Workflow.
References
A Comparative Analysis of the Biological Efficacy of 2,6-Bis(aminomethyl)phenol Derivatives
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of various 2,6-Bis(aminomethyl)phenol derivatives. This report synthesizes quantitative data, experimental methodologies, and mechanistic insights from recent studies to facilitate informed decisions in drug discovery and development.
Derivatives of this compound constitute a class of compounds with diverse and potent biological activities, ranging from antimicrobial to anticancer effects. This guide provides an objective comparison of their performance, supported by experimental data, to highlight promising candidates for further investigation.
Quantitative Comparison of Biological Activity
The biological activities of several this compound derivatives have been quantified to allow for direct comparison. The following table summarizes the key metrics from various studies, including Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer cytotoxicity.
| Derivative Name | Biological Activity | Target Organism/Cell Line | Quantitative Data (MIC/IC50) | Reference |
| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol | Anticancer | Human osteosarcoma cells (U2OS) | IC50: 50.5 ± 3.8 µM | [1][2][3] |
| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | Anticancer | Human breast adenocarcinoma (MDA-MB 231), C6 glioma, HCT-15, LoVo cells | Strongest anti-proliferative activity among 8 tested compounds | [4] |
| Eugenol, Thymol, Carvacrol Derivatives | Antimicrobial | Staphylococcus epidermidis, Pseudomonas aeruginosa | MIC values vary depending on the specific derivative | [5][6] |
Delving into the Mechanisms: Anticancer Activity
The anticancer properties of certain this compound derivatives are attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, 4-methyl-2,6-bis(1-phenylethyl)phenol has been shown to activate key executioner enzymes in the apoptotic cascade, namely caspase-3 and caspase-9.[4] This activation leads to the systematic dismantling of the cancer cell, preventing its further proliferation.
The following diagram illustrates a simplified workflow for assessing the anticancer activity of these derivatives.
Caption: Workflow for Anticancer Activity Assessment.
Below is a diagram illustrating the simplified signaling pathway for apoptosis induction by a pro-apoptotic this compound derivative.
Caption: Pro-apoptotic Signaling Cascade.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to aid researchers in their quest for novel therapeutic agents. Further in-depth studies are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.tuni.fi [researchportal.tuni.fi]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance Evaluation of 2,6-Bis(aminomethyl)phenol-Based Catalysts in Aerobic Oxidation Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the development of efficient and selective catalysts is paramount for the sustainable production of fine chemicals and pharmaceuticals. Among the diverse array of catalytic systems, those based on 2,6-Bis(aminomethyl)phenol ligands have garnered significant attention due to their facile synthesis, structural versatility, and remarkable catalytic activity in various oxidation reactions. This guide provides an objective comparison of the performance of this compound-based catalysts with alternative systems, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Performance in Catechol Oxidation
The aerobic oxidation of catechols to their corresponding quinones is a fundamentally important transformation in both biological and industrial processes. This reaction serves as a benchmark for evaluating the efficacy of oxidation catalysts. Here, we compare the performance of a dinuclear copper(II) complex of a this compound derivative with other copper-based catalysts in the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ).
| Catalyst | Substrate | Oxidant | Solvent | Vmax (M s⁻¹) | K_M (M) | k_cat (h⁻¹) | Reference |
| [Cu₂(L¹)(CH₃COO)₂]ClO₄ (L¹ = 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol) | 3,5-DTBC | Air (O₂) | MeOH | 2.0 x 10⁻⁴ | 2.97 x 10⁻⁴ | 7.2 x 10³ | [1] |
| [Cu(L²)Cl] (L² = N,N,N′-trimethyl-N′-(2-hydroxy-3,5-di-tert-butylbenzyl)-ethylenediamine) | 3,5-DTBC | Air (O₂) | MeOH | - | - | 2.56 x 10³ | [2] |
| A library of Cu(II) complexes with various mononucleating and dinucleating ligands | 3,5-DTBC | Air (O₂) | CH₃CN | - | - | up to 6.9 x 10³ | [3] |
Table 1: Comparative Catalytic Performance in the Oxidation of 3,5-di-tert-butylcatechol.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the performance comparison.
Synthesis of [Cu₂(L¹)(CH₃COO)₂]ClO₄ Catalyst
The synthesis of the dinuclear copper(II) complex with the 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (L¹) ligand is performed according to established procedures.[4] Typically, the ligand (L¹) is synthesized separately and then reacted with a copper(II) salt, such as copper(II) acetate, in a suitable solvent like methanol. The resulting complex can then be isolated and characterized using techniques such as X-ray crystallography, elemental analysis, and various spectroscopic methods.[4]
General Procedure for Catalytic Oxidation of 3,5-di-tert-butylcatechol
The catalytic activity of the copper complexes towards the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) is evaluated spectrophotometrically.[1][2]
-
A solution of the copper(II) catalyst (e.g., 1 x 10⁻⁴ M) is prepared in methanol.
-
A solution of 3,5-DTBC (e.g., 1 x 10⁻² M, 100 equivalents) in methanol is also prepared.
-
The catalyst and substrate solutions are mixed in a quartz cuvette at a constant temperature (e.g., 25 °C) under aerobic conditions.
-
The progress of the reaction is monitored by measuring the increase in absorbance at approximately 400 nm, which corresponds to the formation of 3,5-di-tert-butylquinone (3,5-DTBQ), using a UV-Vis spectrophotometer.[1]
-
Initial reaction rates are determined from the linear portion of the absorbance versus time plots.
-
Kinetic parameters such as the Michaelis-Menten constant (K_M), maximum reaction velocity (Vmax), and the catalytic turnover number (k_cat) are determined by analyzing the reaction rates at varying substrate concentrations.[1]
Mechanistic Insights and Visualization
Understanding the catalytic cycle is crucial for optimizing catalyst design and reaction conditions. The proposed mechanism for the aerobic oxidation of catechols by dinuclear copper(II) complexes based on this compound derivatives involves a series of coordinated steps.
The catalytic cycle begins with the coordination of the catechol substrate to the dicopper(II) center. This is followed by an intramolecular electron transfer from the catechol to the copper(II) ions, resulting in the formation of a semiquinone radical and the reduction of the copper centers to Cu(I). Molecular oxygen then binds to the reduced dicopper(I) center, leading to the formation of a peroxo-dicopper(II) species. This reactive intermediate facilitates the oxidation of a second catechol molecule, regenerating the active dicopper(II) catalyst and releasing the quinone product and water.
Figure 1: Proposed catalytic cycle for the aerobic oxidation of catechol.
Conclusion
Copper(II) complexes incorporating this compound-based ligands demonstrate significant catalytic activity in the aerobic oxidation of catechols, exhibiting turnover frequencies comparable to other effective copper-based systems. The ease of synthesis and the tunability of the ligand framework make these catalysts promising candidates for further development in selective oxidation reactions relevant to the pharmaceutical and fine chemical industries. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers seeking to explore and optimize these catalytic systems for their specific applications.
References
- 1. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
The Cost-Effectiveness of 2,6-Bis(aminomethyl)phenol in Synthesis: A Comparative Guide
In the competitive landscape of chemical synthesis, particularly in the development of polymers and pharmaceuticals, the selection of reagents is a critical decision governed by a balance of cost, performance, and availability. This guide provides a detailed analysis of the cost-effectiveness of 2,6-Bis(aminomethyl)phenol, a versatile diamine, with a focus on its application as an epoxy curing agent. Through a comparative lens, we will examine its synthetic pathway, potential costs, and performance against established alternatives such as 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) and phenalkamines.
Synthesis of this compound: A Plausible and Cost-Analyzed Pathway
Step 1: Synthesis of 2,6-Bis(hydroxymethyl)phenol
The initial step involves the base-catalyzed reaction of phenol with an excess of formaldehyde. A similar, well-documented procedure for the synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol from p-cresol demonstrates high yields. Adapting this protocol for phenol is expected to proceed with comparable efficiency.
Experimental Protocol: Synthesis of 2,6-Bis(hydroxymethyl)phenol
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with phenol and a 37% aqueous solution of formaldehyde.
-
Catalysis: A catalytic amount of a strong base, such as sodium hydroxide, is added to the mixture.
-
Reaction Conditions: The mixture is heated to a controlled temperature, typically between 60-80°C, and stirred vigorously for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and neutralized with an acid. The product, 2,6-bis(hydroxymethyl)phenol, can then be isolated through extraction and purified by recrystallization or column chromatography.
Step 2: Conversion to this compound
The conversion of the hydroxymethyl groups to aminomethyl groups can be achieved through a variety of methods. A common approach involves a two-step process: chlorination followed by amination.
Experimental Protocol: Synthesis of this compound from 2,6-Bis(hydroxymethyl)phenol
-
Chlorination: The 2,6-bis(hydroxymethyl)phenol is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid, to yield 2,6-bis(chloromethyl)phenol. This reaction is typically performed in an inert solvent under controlled temperature conditions.
-
Amination: The resulting 2,6-bis(chloromethyl)phenol is then reacted with a source of ammonia, such as aqueous or alcoholic ammonia, or with a protected amine followed by deprotection. This nucleophilic substitution reaction replaces the chlorine atoms with amino groups to yield the final product, this compound.
-
Purification: The final product is purified using standard laboratory techniques, such as distillation, recrystallization, or chromatography.
Cost-Effectiveness Analysis
A comprehensive cost analysis requires consideration of the prices of starting materials, reagents, solvents, and the overall yield of the synthesis. While the exact commercial price of this compound is subject to negotiation with suppliers, a hypothetical cost can be estimated based on the synthesis pathway.
| Reagent/Material | Role | Estimated Cost (USD/kg) | Notes |
| Phenol | Starting Material | ~1-2 | Commodity chemical, price varies with market conditions. |
| Formaldehyde (37% aq.) | Reagent | ~0.5-1 | Widely available and inexpensive. |
| Sodium Hydroxide | Catalyst | ~1-3 | Common and low-cost base. |
| Thionyl Chloride | Reagent | ~5-10 | Common chlorinating agent. |
| Ammonia (aqueous) | Reagent | ~1-2 | Inexpensive source of amine. |
| Solvents (e.g., Toluene, Ethanol) | Reaction Medium | ~2-5 | Price dependent on solvent and purity. |
| 2,6-Bis(hydroxymethyl)phenol | Intermediate | ~$1000-2000 (for small quantities) | Price for commercially available intermediate is high, indicating in-house synthesis is more cost-effective for large-scale production. |
| This compound | Final Product | Negotiable | Supplier Coreychem notes it as "High Cost-Effective". |
Comparison with Alternative Epoxy Curing Agents
The primary application dictating the cost-effectiveness of this compound is its role as a curing agent for epoxy resins. In this context, it competes with several established alternatives.
2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)
DMP-30 is a widely used tertiary amine accelerator for epoxy resins. Its primary function is to accelerate the curing process, especially at room temperature.
Phenalkamines
Phenalkamines are a class of epoxy hardeners derived from cardanol, which is extracted from cashew nutshell liquid. They are known for their rapid cure at low temperatures, good chemical resistance, and excellent adhesion to various substrates.
| Feature | This compound (Predicted) | 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Phenalkamines |
| Function | Primary Curing Agent/Accelerator | Accelerator | Primary Curing Agent |
| Cure Speed | Expected to be a reactive primary amine, leading to fast cure times. | Accelerates the cure of other hardeners. | Very fast cure, especially at low temperatures. |
| Mechanical Properties | Expected to provide good crosslink density and mechanical strength due to two primary amine groups. | As an accelerator, its direct impact on final mechanical properties is less significant than the primary hardener. | Imparts good flexibility and toughness to the cured epoxy. |
| Chemical Resistance | The aromatic ring and amine groups should confer good chemical resistance. | Can improve the overall cure and thus enhance chemical resistance. | Excellent resistance to water and salt spray. Good resistance to many chemicals. |
| Cost | Estimated to be moderate to high, depending on synthesis scale. | ~$150/kg for a 1kg pack.[1] | ~$2.5/kg (for some grades in bulk).[2] |
| Key Advantages | Potentially a good balance of reactivity and performance. | Well-established, readily available, and effective accelerator. | Excellent low-temperature cure, derived from a renewable resource, good adhesion. |
| Potential Drawbacks | Synthesis involves multiple steps. Limited commercial suppliers. | Can cause yellowing of the epoxy. Acts as a catalyst, not a primary crosslinker. | Can be darker in color compared to other amines. Shorter pot life. |
Experimental Workflows and Logical Relationships
To visualize the synthesis and decision-making process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Decision matrix for selecting an epoxy curing agent.
Conclusion
The cost-effectiveness of this compound is a multifaceted issue. Based on a plausible synthetic route, its production cost is likely to be higher than that of commodity amines but potentially competitive with other specialized curing agents, especially if synthesized on a large scale. Its performance as a primary amine curing agent is predicted to be robust, offering a good balance of reactivity and final properties.
Compared to an accelerator like DMP-30, this compound would serve as a primary crosslinker, directly contributing to the polymer backbone. In comparison to phenalkamines, it may offer a lighter color and different mechanical properties, though it may not match their exceptional low-temperature curing capabilities.
Ultimately, the choice of this compound will depend on the specific requirements of the application. For researchers and drug development professionals, its unique structure may offer advantages in creating polymers with specific properties that justify a potentially higher cost. For industrial applications, a thorough cost-benefit analysis comparing its performance against established and lower-cost alternatives is essential. This guide provides the foundational data and frameworks to initiate such an evaluation.
References
Assessing the Cross-Reactivity of 2,6-Bis(aminomethyl)phenol in Complex Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(aminomethyl)phenol is a versatile aromatic amine widely utilized as a curing agent or accelerator in epoxy resin systems. Its phenolic hydroxyl group and two primary amine functionalities contribute to its reactivity, influencing the cross-linking density and ultimate performance of the cured polymer. While its primary application lies in materials science, the potential for unreacted monomers or degradation products to be present in complex mixtures necessitates a thorough evaluation of its biological cross-reactivity. This is particularly critical in applications where human contact is possible, such as in coatings for food and water storage or in biomedical devices. Furthermore, as a substituted phenol, it shares structural similarities with various biologically active molecules, raising the possibility of off-target interactions in biological assays and in vivo systems.
This guide provides a comparative analysis of this compound against other common amine-based epoxy curing agents, focusing on their potential for cross-reactivity in biological systems. It includes an overview of experimental protocols to assess such interactions and presents available data to aid researchers in selecting and evaluating appropriate materials for their specific applications.
The Importance of Cross-Reactivity Assessment
Cross-reactivity refers to the ability of a compound to bind to multiple, often structurally related, biological targets. In the context of drug development, high selectivity for the intended target is paramount to minimize off-target effects and potential toxicity. For industrial chemicals like this compound, assessing cross-reactivity is crucial for several reasons:
-
Immunoassay Interference: Phenolic compounds are known to cross-react with antibodies in enzyme-linked immunosorbent assays (ELISAs), potentially leading to false-positive or overestimated results.[1][2] This can be a significant issue in toxicological screening and environmental monitoring.
-
Off-Target Biological Activity: Structural similarities to endogenous molecules or pharmacologically active compounds can lead to unintended biological effects. Mannich bases, a class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.
-
Toxicity and Safety: Understanding the potential for a compound to interact with unintended biological pathways is a key component of its toxicological assessment.
Comparison of this compound with Alternative Curing Agents
The selection of an epoxy curing agent is often dictated by the desired physical and chemical properties of the final cured product, such as cure speed, chemical resistance, and thermal stability. However, from a biological perspective, the potential for cross-reactivity and toxicity of leachable components is a critical consideration. Here, we compare this compound with other classes of amine-based curing agents.
| Curing Agent Class | Representative Examples | Key Characteristics | Potential for Cross-Reactivity |
| Phenolic Amines | This compound , Tris-2,4,6-(dimethylaminomethyl)phenol | Fast cure, particularly at low temperatures; good chemical resistance.[3] | High: The phenolic structure is known to interfere with immunoassays.[1][4] The aminomethyl groups can impart biological activity. |
| Phenalkamines | Cardanol-based amine adducts | Derived from renewable resources (cashew nutshell liquid); excellent corrosion and chemical resistance; rapid cure at low temperatures.[5] | Moderate to High: Possess a phenolic moiety, which can lead to immunoassay cross-reactivity. The long aliphatic chain may reduce interaction with some biological targets compared to smaller phenolic amines. |
| Polyamides | Reaction products of dimer fatty acids and ethylene amines | Good flexibility and adhesion; slower reactivity compared to other amines.[3] | Low to Moderate: Generally considered to have a better toxicological profile. The absence of a phenolic ring reduces the likelihood of immunoassay interference. |
| Modified Aliphatic & Cycloaliphatic Amines | Isophorone diamine (IPDA), 1,3-Bis(aminomethyl)cyclohexane | Good color stability, UV resistance, and mechanical properties.[6] | Low to Moderate: Lack the phenolic structure, reducing the potential for immunoassay cross-reactivity. However, some amines can still exhibit biological activity.[4] |
Note: The potential for cross-reactivity is a generalization and can vary depending on the specific assay and the biological system being studied.
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach employing various in vitro assays is recommended to comprehensively assess the cross-reactivity of this compound and its alternatives.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This technique is used to determine if a compound can interfere with the binding of an antibody to its target antigen. In the context of assessing cross-reactivity, the compound of interest is tested for its ability to inhibit a known antibody-antigen interaction.
Methodology:
-
Coating: Microtiter plate wells are coated with the target antigen.
-
Competition: A fixed concentration of a primary antibody specific to the antigen is pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Incubation: The antibody-compound mixture is added to the antigen-coated wells. If the compound binds to the antibody, it will compete with the antigen for antibody binding sites.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured using a spectrophotometer. A decrease in signal indicates that the test compound is cross-reacting with the primary antibody.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface). It can be used to screen a compound against a panel of proteins to identify potential off-target interactions.
Methodology:
-
Immobilization: A target protein (e.g., a common off-target protein or a specific antibody) is immobilized on the surface of an SPR sensor chip.
-
Injection: A solution containing the test compound is injected over the sensor surface.
-
Binding Measurement: The binding of the compound to the immobilized protein is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
-
Kinetic Analysis: By measuring the association and dissociation rates, the binding affinity (KD) of the interaction can be determined.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying the protein binding partners of a small molecule from a complex biological mixture, such as a cell lysate. This "pull-down" approach can reveal a broad spectrum of potential off-target interactions.
Methodology:
-
Immobilization: The small molecule of interest (the "bait") is chemically immobilized onto beads (e.g., agarose or magnetic beads).
-
Incubation: The bait-conjugated beads are incubated with a complex protein mixture (e.g., cell lysate). Proteins that bind to the bait will be captured.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins (the "prey") are eluted from the beads.
-
Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).
Conclusion
While this compound is an effective epoxy curing agent, its phenolic structure raises concerns about potential cross-reactivity in biological systems, particularly in immunoassays. For applications where biological inertness is critical, alternative curing agents such as polyamides or modified aliphatic/cycloaliphatic amines may be preferable due to the absence of the phenolic moiety. However, a comprehensive assessment using a combination of in vitro assays, including competitive ELISA, SPR, and AP-MS, is essential to fully characterize the cross-reactivity profile of any candidate material. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions regarding the selection and evaluation of this compound and its alternatives in complex mixtures. Further studies generating direct comparative data on the cross-reactivity of these specific epoxy curing agents are warranted to enhance safety and reliability in sensitive applications.
References
- 1. bdmaee.net [bdmaee.net]
- 2. pcimag.com [pcimag.com]
- 3. paint.org [paint.org]
- 4. Cross-reactions between epoxy resin "amine" hardeners and ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nadkarnispc.com [nadkarnispc.com]
- 6. WO2008064115A1 - Epoxy resins comprising a cycloaliphatic diamine curing agent - Google Patents [patents.google.com]
Ensuring Reproducibility in Epoxy Curing: A Comparative Guide to 2,6-Bis(aminomethyl)phenol and Alternative Hardeners
For researchers, scientists, and drug development professionals utilizing epoxy resins, the choice of curing agent is paramount to achieving reproducible and reliable experimental results. This guide provides a detailed comparison of 2,6-Bis(aminomethyl)phenol with common alternative epoxy hardeners, focusing on their performance as curing agents for Diglycidyl ether of bisphenol A (DGEBA), a widely used epoxy resin. The data presented, summarized from various studies, offers a quantitative basis for selecting the most appropriate curing agent for specific applications, thereby enhancing the reproducibility of experimental outcomes.
The performance of a cured epoxy resin is critically dependent on the chemical structure of the hardener, which dictates the cross-linking density and the final network architecture of the thermoset. This, in turn, influences key properties such as thermal stability and mechanical strength. This guide will compare this compound, a phenolic amine curing agent, with two widely used alternatives: Isophorone diamine (IPDA), a cycloaliphatic amine, and 4,4'-Diaminodiphenylmethane (DDM), an aromatic amine.
Performance Comparison of Epoxy Curing Agents
The following tables summarize key performance indicators for DGEBA epoxy resin cured with this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a synthesis from multiple sources. Variations in experimental conditions such as cure schedules and stoichiometric ratios can influence the results.
Table 1: Thermal Properties of DGEBA Cured with Various Hardeners
| Curing Agent | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) | Char Yield at 800°C (N2 atm) (%) |
| This compound | Data Not Available | ~300-350 (estimated) | Data Not Available |
| Isophorone diamine (IPDA) | 97 - 170[1][2] | ~350 | ~10-15 |
| 4,4'-Diaminodiphenylmethane (DDM) | 181 - 200[1][3] | 363[3] | 16[3] |
Note: Data for this compound is estimated based on structurally similar compounds due to a lack of direct experimental data in the searched literature.
Table 2: Mechanical Properties of DGEBA Cured with Various Hardeners
| Curing Agent | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Isophorone diamine (IPDA) | 60-80 | 2.5-3.5 | 3-7 |
| 4,4'-Diaminodiphenylmethane (DDM) | 70-90 | 3.0-4.0 | 2-5 |
Note: Mechanical properties are highly dependent on the specific cure cycle and formulation. The values presented are typical ranges found in the literature.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental methodologies are crucial. Below are generalized protocols for the key analyses cited.
Differential Scanning Calorimetry (DSC) for Cure Kinetics and Glass Transition Temperature (Tg)
Objective: To determine the curing profile and the glass transition temperature of the epoxy system.
Methodology:
-
Accurately weigh 5-10 mg of the uncured epoxy-hardener mixture into a DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
For non-isothermal curing analysis, heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250 °C).[4]
-
To determine the glass transition temperature (Tg) of the cured sample, cool the sample to below its expected Tg and then heat it again at the same rate. The Tg is determined as the midpoint of the transition in the heat flow curve.[5]
-
Isothermal curing can be performed by rapidly heating the sample to a specific temperature and holding it for a defined period while monitoring the heat flow.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To assess the thermal stability of the cured epoxy resin.
Methodology:
-
Place a small, accurately weighed sample (10-20 mg) of the fully cured epoxy resin into a TGA crucible.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 800 °C).[3]
-
The weight loss of the sample as a function of temperature is recorded. Key data points include the temperature at which 5% weight loss occurs (an indicator of the onset of degradation) and the percentage of material remaining at a high temperature (char yield).[3]
Mechanical Testing of Cured Epoxy Resins
Objective: To determine the tensile properties of the cured epoxy material.
Methodology:
-
Cast the epoxy-hardener mixture into molds of a specific geometry (e.g., dog-bone shape according to ASTM D638).
-
Follow a precise curing schedule (temperature and time) to ensure complete cross-linking.
-
After curing and post-curing, carefully demold the specimens.
-
Conduct tensile testing using a universal testing machine at a constant crosshead speed.
-
Record the load and displacement data to calculate tensile strength, tensile modulus, and elongation at break.
Signaling Pathways and Experimental Workflows
To visually represent the relationships and processes involved in epoxy curing and analysis, the following diagrams are provided.
The diagram above illustrates the fundamental process of epoxy curing, where the epoxy resin and the curing agent are combined to form a mixture that, upon heating, undergoes a chemical reaction to form a rigid, cross-linked thermoset polymer.
This workflow diagram outlines the key steps in comparing the performance of different epoxy curing agents, from sample preparation and controlled curing to the various analytical techniques used to characterize the final material properties. Adherence to a standardized workflow is essential for generating reproducible and comparable data.
Conclusion
The selection of an appropriate curing agent is a critical factor in determining the final properties and ensuring the reproducibility of experiments involving epoxy resins. While this compound presents a viable option as a phenolic amine hardener, its performance relative to established alternatives like IPDA and DDM requires careful consideration of the desired thermal and mechanical properties for a given application. This guide provides a foundational comparison and standardized protocols to aid researchers in making informed decisions and achieving consistent, reliable results in their work. Further direct comparative studies are warranted to provide a more comprehensive dataset for this compound.
References
- 1. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-Based Aromatic Epoxy Monomers for Thermoset Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend [mdpi.com]
- 4. daryatamin.com [daryatamin.com]
- 5. digitallibrarynasampe.org [digitallibrarynasampe.org]
A Comparative Guide to 2,6-Bis(aminomethyl)phenol and Commercially Available Bioactive Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,6-Bis(aminomethyl)phenol and commercially available, well-characterized phenolic compounds with known biological activities. While this compound is primarily documented as a chemical intermediate and epoxy curing agent, its structural class—phenolic compounds—is of significant interest in drug discovery for its diverse therapeutic potential. This document serves to benchmark this compound against established bioactive phenols, highlighting its potential areas for research and application in the life sciences.
Disclaimer: Direct experimental data on the biological activities of this compound is not extensively available in current literature. The information presented herein for this compound is based on the activities of structurally related aminomethylphenols and the broader class of phenolic compounds. This guide aims to provide a foundation for further investigation.
Comparative Overview of Biological Activities
Phenolic compounds are widely recognized for their antioxidant, anti-inflammatory, and cytotoxic properties. These activities are often attributed to their ability to scavenge free radicals, modulate inflammatory pathways, and induce apoptosis in cancer cells. Below, we compare the performance of several commercially available phenolic compounds that are benchmarks in these categories.
Data Presentation: Quantitative Benchmarking
The following tables summarize the reported 50% inhibitory concentration (IC50) values for selected commercially available phenolic compounds. A lower IC50 value indicates greater potency.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 Value (µM) | Source(s) |
| Gallic Acid | 13.2 - 29.5 | [1][2] |
| Quercetin | 15.9 - 19.3 | [3][4] |
| Curcumin | 32.86 - 53 | [5][6] |
| Eugenol | Not widely reported in DPPH assays | |
| This compound | Data not available |
Table 2: Cytotoxic Activity against MCF-7 Human Breast Cancer Cells (MTT Assay)
| Compound | IC50 Value (µM) | Source(s) |
| Quercetin | 37 - 73 | [7][8][9] |
| Curcumin | 12 (µg/ml) - 44.61 | [10][11] |
| Eugenol | ~900 (0.9 mM) | [12] |
| Gallic Acid | >58 (µg/ml) for derivatives | [13] |
| This compound | Data not available |
Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)
| Compound | IC50 Value (µM) | Source(s) |
| Curcumin | 3.7 - 6 | [14][15] |
| Quercetin | Data available, but IC50 varies | |
| Gallic Acid | Data available, but IC50 varies | |
| Eugenol | Data available, but IC50 varies | |
| This compound | Data not available |
Visualizing Molecular Pathways and Experimental Workflows
To provide a clearer context for the data presented, the following diagrams illustrate a key signaling pathway often modulated by phenolic compounds and a typical workflow for screening their biological activity.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: General workflow for screening bioactive compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (e.g., this compound, alternatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
To each well of a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume of the test compound dilutions or control to the corresponding wells.
-
For the blank, add methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).
-
Incubate the plate for 24-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
LPS from E. coli
-
Test compounds
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compounds and incubate for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant in a new 96-well plate, add 50 µL of sulfanilamide solution (Part A of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part B of Griess Reagent) and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve.
-
The percentage of nitric oxide inhibition is calculated relative to the LPS-only control, and the IC50 value is determined. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
-
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 9. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 10. jchr.org [jchr.org]
- 11. wcrj.net [wcrj.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Curcumin, an anti-tumour promoter and anti-inflammatory agent, inhibits induction of nitric oxide synthase in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,6-Bis(aminomethyl)phenol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2,6-Bis(aminomethyl)phenol, ensuring the safety of laboratory personnel and the protection of the environment. This compound, containing both phenolic and aminomethyl functional groups, requires careful management as a hazardous waste.
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. The phenolic group and aromatic amine functionalities suggest that this compound is likely corrosive, toxic, and readily absorbed through the skin.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Materials such as Viton®, neoprene, or butyl rubber are recommended when handling phenolic compounds.[2][3] Double gloving is a good practice for enhanced protection.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Protective Clothing: A lab coat or a chemical-resistant apron should be worn to prevent skin contact.[2]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[2]
Quantitative Safety Data
| Parameter | Value | Source/Comment |
| Appearance | Solid | Based on general properties of similar compounds. |
| Odor | Amine-like, phenolic | Expected based on functional groups. Phenols often have a distinct, sweet, and acrid odor. |
| Toxicity | Harmful if swallowed or inhaled. Suspected of causing genetic defects. | Based on the hazards of 2-aminophenol, a related compound. Phenols are generally toxic and can be absorbed through the skin.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | A common hazard for phenolic and amine compounds.[4][5][6] |
| Solubility | Likely soluble in water and organic solvents. | The presence of polar amine and hydroxyl groups suggests some water solubility. |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. | General incompatibility for phenols and amines.[7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is critical. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[8]
Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect any solid this compound waste, including residual amounts in original containers.
-
Place the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Label the container as "Hazardous Waste," and specify the contents: "this compound."
-
-
Liquid Waste (Solutions):
-
If this compound is in a solution, do not dispose of it down the drain.
-
Collect the solution in a designated, sealed, and shatter-proof hazardous waste container.
-
Label the container with "Hazardous Waste" and list all chemical components and their approximate concentrations.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be treated as hazardous waste.[8]
-
Collect these materials in a separate, sealed plastic bag or container that is clearly labeled as "Hazardous Waste: this compound Contaminated Debris."
-
Spill Cleanup Procedure:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert others in the area and ensure the space is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) department.
-
Wear Appropriate PPE: Before cleaning the spill, don the recommended personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill:
-
For solid spills , carefully sweep or scoop the material into a designated hazardous waste container, avoiding the creation of dust.
-
For liquid spills , cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9]
-
-
Collect and Decontaminate:
-
Once absorbed, carefully collect the material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[9]
-
Final Disposal:
-
Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Licensed Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. The primary method of disposal for phenolic and amine compounds is typically high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,6-Bis(aminomethyl)phenol
This guide provides critical safety and logistical information for the handling and disposal of 2,6-Bis(aminomethyl)phenol, a substituted phenol. Due to its chemical structure, it should be handled with the same precautions as phenol, a corrosive and toxic substance. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Immediate Safety Concerns
This compound is presumed to share the hazardous properties of phenol, which is toxic if swallowed, inhaled, or in contact with skin.[1] It can cause severe skin burns and eye damage.[1] Due to the phenolic structure, it is readily absorbed through the skin and can cause systemic toxicity.[2][3] Phenol has an anesthetic effect, meaning initial contact may not be painful, leading to delayed awareness of a burn.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving is recommended. Use a heavyweight disposable glove (e.g., neoprene) as the inner layer and a more resistant outer glove.[2] For significant splash potential or handling concentrations >70%, butyl rubber, Viton, or Silver Shield gloves are advised.[2] | Phenol rapidly penetrates many standard laboratory gloves. Robust hand protection is critical to prevent skin absorption.[2] |
| Eye and Face Protection | Chemical splash goggles and a face shield are required where splashing is possible.[4] | Protects against severe eye damage and blindness that can result from contact with phenolic compounds.[2][3] |
| Skin and Body Protection | Wear a lab coat, long sleeves, long pants, and closed-toe, impervious shoes. For tasks with a high risk of splashing, a butyl rubber or neoprene apron is necessary.[2] | Minimizes the risk of skin contact and subsequent absorption of the chemical.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][6] | Prevents inhalation of toxic vapors or dust which can cause respiratory tract irritation and systemic toxicity.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[5][7]
-
Locate the spill kit and a dedicated first aid kit for phenol exposure. This kit should contain polyethylene glycol 300 or 400 (PEG-300 or PEG-400).[2][3]
-
Confirm that the chemical fume hood is functioning correctly.
-
-
Handling the Chemical :
-
Don all required PPE before entering the designated work area.
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the generation of dust.[1]
-
Use compatible tools and containers. Be aware that hot liquid phenol can attack certain metals like aluminum, magnesium, lead, and zinc.[4]
-
-
Post-Handling :
-
Thoroughly wash hands and any potentially exposed skin with soap and water after completing work.
-
Decontaminate all surfaces and equipment used.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
-
Emergency First Aid Protocols
| Exposure Route | Immediate Action |
| Skin Contact | This is a medical emergency. Immediately and rapidly decontaminate the skin. Remove all contaminated clothing, including leather items.[2] If the exposure is small, wipe the affected area repeatedly with a gauze pad soaked in polyethylene glycol (PEG) 300 or 400.[2][3] If PEG is unavailable or the exposure is large, use a drench shower for at least 15 minutes.[2][8] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [2][8] If the person is conscious, rinse their mouth with water and have them drink 4-8 ounces of water or milk.[2] Seek immediate medical attention immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.
-
Contaminated PPE and cleaning materials (e.g., absorbent pads from a spill) must also be collected as hazardous waste.[8]
-
-
Labeling and Storage :
-
Label waste containers with "Hazardous Waste" and the full chemical name.
-
Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
-
Final Disposal :
Workflow and Safety Logic
The following diagram illustrates the critical decision-making process and workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. fishersci.com [fishersci.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. ehs.wwu.edu [ehs.wwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



